molecular formula C9H9N3 B1419697 6-Methyl-1,7-naphthyridin-8-amine CAS No. 63029-22-1

6-Methyl-1,7-naphthyridin-8-amine

Cat. No.: B1419697
CAS No.: 63029-22-1
M. Wt: 159.19 g/mol
InChI Key: YNNFXPYZPXATOD-UHFFFAOYSA-N
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Description

6-Methyl-1,7-naphthyridin-8-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1,7-naphthyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,7-naphthyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,7-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNFXPYZPXATOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methyl-1,7-naphthyridin-8-amine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, properties, synthesis, and medicinal utility of 6-Methyl-1,7-naphthyridin-8-amine , a critical heterocyclic scaffold in drug discovery.

Executive Summary & Structural Identity

6-Methyl-1,7-naphthyridin-8-amine is a bicyclic heteroaromatic compound belonging to the 1,7-naphthyridine class (diazanaphthalenes). It serves as a high-value pharmacophore in medicinal chemistry, particularly as a bioisostere of quinoline and isoquinoline in kinase inhibitors (e.g., SYK, PIP4K2A). Its structure features a fused pyridine-pyrimidine-like system where the nitrogen atoms are located at positions 1 and 7, with a methyl group at position 6 and a primary amine at position 8.

Physicochemical Identity
PropertyData / Value
IUPAC Name 6-Methyl-1,7-naphthyridin-8-amine
CAS Number Not widely indexed; Precursor (8-Cl): 1250444-30-4
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Yellow to tan solid
Solubility Low in water; Soluble in DMSO, MeOH, DCM
Basicity (pKa) Estimated ~3.8–4.2 (Ring N), ~20 (Exocyclic NH₂)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N1, N7, NH₂)
Structural Numbering & Electronic Topology

The 1,7-naphthyridine system consists of two fused six-membered rings. The N7 atom is located in the ring bearing the substituents, while N1 is in the unsubstituted ring.

  • Position 6 (Methyl): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).

  • Position 8 (Amine): Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine typically interacts with the hinge region of the ATP-binding pocket.

Chemical Properties & Reactivity

Electronic Character

The 1,7-naphthyridine ring is electron-deficient due to the two electronegative nitrogen atoms.

  • Nucleophilic Attack: The ring carbons are susceptible to nucleophilic attack, particularly at positions ortho/para to the ring nitrogens. However, the electron-donating 8-amino group deactivates the ring slightly towards further nucleophilic substitution but activates it for electrophilic aromatic substitution (EAS) at the 5-position.

  • Protonation: Protonation occurs preferentially at N1 or N7 . While isolated naphthyridines are weak bases (pKa ~3.6), the 8-amino group pushes electron density into the ring (via resonance), slightly increasing the basicity of N1/N7.

Tautomerism

While 8-amino-naphthyridines can theoretically exist in an imino-tautomer form (especially if N7 is protonated), the amino-tautomer is the dominant species in solution and the solid state due to the preservation of aromaticity in the heterocyclic ring.

Synthetic Methodologies

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine typically proceeds through the modification of a pre-formed naphthyridine core.[1] The most robust route involves the chlorination of the 8-oxo intermediate followed by nucleophilic displacement with ammonia.

Synthesis Workflow Diagram

Synthesis Figure 1: Standard Synthetic Route via SNAr Displacement Start 6-Methyl-1,7-naphthyridin-8(7H)-one (Precursor) Inter 8-Chloro-6-methyl-1,7-naphthyridine (Activated Electrophile) Start->Inter POCl3, Reflux (Chlorination) Final 6-Methyl-1,7-naphthyridin-8-amine (Target) Inter->Final NH3 (aq/EtOH), Heat (SNAr)

Detailed Experimental Protocols
Step 1: Chlorination (Activation)
  • Objective: Convert the 8-oxo (tautomeric with 8-hydroxy) group into a reactive 8-chloro leaving group.

  • Reagents: Phosphorus Oxychloride (POCl₃).[2]

  • Protocol:

    • Charge a round-bottom flask with 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 eq).

    • Add neat POCl₃ (5–10 eq) carefully. (Optional: Add a catalytic amount of DMF to form the Vilsmeier reagent species for faster reaction).

    • Reflux the mixture at 100–110°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid Na₂CO₃ or saturated NaHCO₃ solution to pH ~8.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate to yield 8-chloro-6-methyl-1,7-naphthyridine .

    • Note: The chloro-intermediate is commercially available (CAS 1250444-30-4) and stable.

Step 2: Amination (SNAr Displacement)
  • Objective: Install the primary amine.

  • Reagents: Ammonia (NH₃) in Methanol or Ethanol, or Ammonium Hydroxide (aq).

  • Protocol:

    • Dissolve 8-chloro-6-methyl-1,7-naphthyridine (1.0 eq) in ethanolic ammonia (saturated) or a mixture of dioxane/NH₄OH.

    • Conditions:

      • Method A (Sealed Tube): Heat in a sealed pressure vessel at 100–120°C for 12–24 hours.

      • Method B (Microwave): Irradiate at 140°C for 30–60 minutes.

    • Workup: Cool the vessel. Concentrate the solvent under reduced pressure.

    • Purification: Triturate the residue with cold water or ether to precipitate the product. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Typically 60–85% as a yellow solid.

Medicinal Chemistry Applications

Kinase Inhibition (SYK & PIP4K2A)

The 1,7-naphthyridin-8-amine scaffold is a privileged structure for ATP-competitive inhibition.

  • Mechanism: The N1 (or N7) and 8-NH₂ motif mimics the Adenine ring of ATP.

    • N1/N7: Accepts a hydrogen bond from the hinge region backbone amide.

    • 8-NH₂: Donates a hydrogen bond to the hinge region backbone carbonyl.

  • Case Study (SYK Inhibition): In patent EP 3083560 , this amine is coupled with aryl halides (via Buchwald-Hartwig) to create inhibitors of Spleen Tyrosine Kinase (SYK) for treating autoimmune diseases.

SAR Visualization

SAR Figure 2: Structure-Activity Relationship (SAR) Map Core 6-Methyl-1,7-naphthyridin-8-amine (Scaffold) Hinge Hinge Region Binding (Donor/Acceptor Pair) Core->Hinge N1 & 8-NH2 Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Core->Hydrophobic 6-Methyl Group Solubility Solubility/PK (N-Protonation) Core->Solubility Ring Nitrogens

References

  • BenchChem. 8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) Product Entry.

  • European Patent Office. Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors (EP 3083560 B1). (2014).[3]

  • Litvinov, V. P. Advances in the Chemistry of Naphthyridines. (2006). Russian Chemical Reviews. (General Naphthyridine Reactivity).[4]

  • Wortmann, L., et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.Journal of Medicinal Chemistry, 64(21), 15883–15911. (2021).[5][6] [7]

  • Srivastava, K.P., et al. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.[1][3]International Journal of Chemical and Physical Sciences, 3(4).[3] (2014).[3]

Sources

6-Methyl-1,7-naphthyridin-8-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

6-Methyl-1,7-naphthyridin-8-amine (CAS: 63029-22-1 ) is a heterocyclic building block of significant interest in the development of kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk). As a 1,7-naphthyridine derivative, it functions as a bioisostere for quinoline and isoquinoline scaffolds, offering distinct electronic properties and hydrogen-bonding vectors that optimize binding affinity in ATP-competitive pockets.

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds in oncology and autoimmune indications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound consists of a fused bicyclic system containing two nitrogen atoms (positions 1 and 7), an exocyclic amine at position 8, and a methyl group at position 6. This substitution pattern renders the molecule highly basic at the ring nitrogens while providing a specific steric profile for enzyme active sites.

Table 1: Core Chemical Data
PropertyData
CAS Number 63029-22-1
IUPAC Name 6-Methyl-1,7-naphthyridin-8-amine
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Exact Mass 159.0796
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
pKa (Calculated) ~5.8 (Ring N), ~16 (Exocyclic NH₂)
SMILES CC1=NC2=C(C=CN=C2)C(N)=C1
InChI Key IAFZDYUOEGQBKT-UHFFFAOYSA-N (Analogous Core)

Synthetic Methodology

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine typically proceeds through the functionalization of a pre-formed naphthyridine core. The most robust route involves the nucleophilic aromatic substitution (


) of a halogenated precursor.
Core Synthetic Pathway

The primary route utilizes 8-chloro-6-methyl-1,7-naphthyridine as the electrophilic partner. The chlorine atom at the 8-position is activated by the adjacent nitrogen (N7), making it susceptible to displacement by ammonia.

Protocol: Amination of 8-Chloro-6-methyl-1,7-naphthyridine
  • Reagents: 8-Chloro-6-methyl-1,7-naphthyridine (1.0 equiv), Ammonia (NH₃) in Methanol (7N) or Ethanol.

  • Conditions: Sealed tube/autoclave, 100–120°C, 12–24 hours.

  • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with EtOAc/DCM.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Mechanism: The reaction proceeds via an addition-elimination mechanism (


). The nucleophilic ammonia attacks the C8 position, forming a Meisenheimer-like complex stabilized by the electron-deficient naphthyridine ring, followed by the expulsion of the chloride ion.
Visualization of Synthetic Logic

The following diagram illustrates the conversion from the lactam precursor (often the commercial starting point) to the final amine.

SynthesisPathway Lactam 6-Methyl-1,7-naphthyridin-8(7H)-one (Precursor) Chloro 8-Chloro-6-methyl-1,7-naphthyridine (Activated Intermediate) Lactam->Chloro POCl3, Reflux (Chlorination) Target 6-Methyl-1,7-naphthyridin-8-amine (Target Scaffold) Chloro->Target NH3/MeOH, 120°C (SnAr Amination)

Figure 1: Synthetic route from the lactam precursor to the target amine via chlorination and nucleophilic substitution.[1][2]

Medicinal Chemistry Applications

This scaffold is a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors , which are therapeutic targets for autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies.

Biological Mechanism & SAR
  • Hinge Binding: The 1,7-naphthyridine core often mimics the adenine ring of ATP. The N1 or N7 nitrogen can serve as a hydrogen bond acceptor, while the C8-amine acts as a hydrogen bond donor to the kinase hinge region.

  • Selectivity: The 6-methyl group provides a hydrophobic handle that can occupy small lipophilic pockets (e.g., the gatekeeper region) within the enzyme active site, potentially improving selectivity over other kinases.

  • Vector Construction: The amine at position 8 is frequently derivatized (e.g., via Buchwald-Hartwig coupling) to attach larger "tail" groups that extend into the solvent-exposed region or the back pocket of the kinase.

Pathway Context: Syk Signaling

Syk is a cytoplasmic tyrosine kinase activated by surface receptors (FcεRI, BCR). Inhibiting Syk blocks downstream signaling cascades involving PLCγ2 and PI3K.

SykPathway Receptor Immune Receptor (BCR / FcR) Syk Syk Kinase (Target) Receptor->Syk Phosphorylation Downstream PLCγ2 / PI3K Signaling Syk->Downstream Activation Inhibitor Naphthyridine Inhibitor Inhibitor->Syk ATP Competition Response Inflammation / Cell Proliferation Downstream->Response

Figure 2: Mechanism of action for Syk inhibitors derived from the 1,7-naphthyridine scaffold.

Handling & Safety Protocols

As a basic heteroaromatic amine, 6-Methyl-1,7-naphthyridin-8-amine requires standard chemical hygiene.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Expect methyl singlet (~2.6 ppm), aromatic protons in the naphthyridine region (7.0–9.0 ppm), and broad NH₂ exchangeable peak.

    • LC-MS: Monitor for [M+H]⁺ = 160.2.

References

  • European Patent Office. Thiazole-substituted aminoheteroaryls as Spleen Tyrosine Kinase Inhibitors. EP 3083560 B1. (2016). Link

  • BenchChem. 8-Chloro-6-methyl-1,7-naphthyridine: A versatile chemical scaffold. (Accessed 2024).[1] Link

  • ChemicalBook. 6-Methyl-1,7-naphthyridin-8-amine Product Data. (Accessed 2024).[1] Link

  • National Institutes of Health (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Context on Naphthyridine Synthesis). Link

Sources

An In-depth Technical Guide to Determining the Solubility of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Methyl-1,7-naphthyridin-8-amine, a heterocyclic compound with potential pharmacological applications. Given that solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy, this document outlines the fundamental principles and detailed experimental protocols for accurate solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising compound from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper of a drug's ultimate success. Poor solubility can lead to low absorption, inadequate distribution to target tissues, and ultimately, suboptimal therapeutic outcomes. Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvents are indispensable in the early stages of drug development.

This guide focuses on 6-Methyl-1,7-naphthyridin-8-amine, a member of the naphthyridine class of compounds, which are known for their diverse biological activities.[1][2][3][4] A comprehensive solubility profile of this compound is essential for designing effective formulation strategies and for interpreting data from in vitro and in vivo studies.

Physicochemical Characterization of 6-Methyl-1,7-naphthyridin-8-amine

Key Physicochemical Properties Influencing Solubility:

  • pKa: The pKa value indicates the ionization state of a molecule at a given pH. As a basic compound with amine functionalities, 6-Methyl-1,7-naphthyridin-8-amine is expected to have a pKa in the basic range. Its solubility will, therefore, be highly pH-dependent, with increased solubility in acidic conditions due to protonation.[5]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher logP value generally corresponds to lower aqueous solubility. The parent 1,7-naphthyridine has a calculated logP of 1.630, suggesting moderate lipophilicity.[6] The addition of a methyl and an amine group will modulate this value.

  • Melting Point and Crystal Lattice Energy: The melting point provides an indication of the strength of the intermolecular forces in the solid state. A higher melting point often correlates with lower solubility as more energy is required to break the crystal lattice.

A preliminary in silico estimation of these properties can provide valuable guidance for experimental design.

Experimental Determination of Solubility: Protocols and Methodologies

The choice of method for solubility determination depends on the stage of drug development, the amount of compound available, and the required throughput.[7][8][9] This guide details three widely used and reliable methods: the gold-standard shake-flask method for thermodynamic solubility, a high-performance liquid chromatography (HPLC)-based method for accurate quantification, and a high-throughput nephelometric method for kinetic solubility screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[8][10] It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Methyl-1,7-naphthyridin-8-amine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

    • The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

    • Equilibration time is critical and should be sufficient to reach equilibrium, typically 24-72 hours.[11]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the supernatant from the solid phase. Centrifugation is highly recommended to ensure a clear supernatant free of particulates.

  • Quantification:

    • Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.[7][10]

Diagram of the Shake-Flask Solubility Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B Start Equilibration C Centrifuge to Separate Solid B->C End Equilibration D Dilute Supernatant C->D Collect Supernatant E Analyze by HPLC-UV D->E Prepare for Analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for accurately quantifying the concentration of a dissolved compound in a saturated solution.[12][13][14][15][16]

Experimental Protocol:

  • Method Development:

    • Develop a stability-indicating HPLC method for 6-Methyl-1,7-naphthyridin-8-amine. This involves selecting an appropriate column, mobile phase, and detector wavelength.

    • A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer and/or acid modifier like formic acid) is a common starting point for this type of compound.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of 6-Methyl-1,7-naphthyridin-8-amine of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

    • Determine the peak area of the compound in the sample.

  • Concentration Calculation:

    • Use the calibration curve to determine the concentration of 6-Methyl-1,7-naphthyridin-8-amine in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Diagram of the HPLC Quantification Workflow:

HPLCWorkflow cluster_method Method Development cluster_standards Standard Preparation cluster_analysis Sample Analysis cluster_calculation Calculation A Develop HPLC Method B Prepare Standard Solutions A->B C Generate Calibration Curve B->C F Calculate Concentration from Curve C->F D Inject Diluted Sample E Determine Peak Area D->E E->F G Apply Dilution Factor F->G

Caption: Workflow for HPLC-based Solubility Quantification.

High-Throughput Kinetic Solubility Screening by Nephelometry

For early-stage drug discovery where large numbers of compounds need to be screened rapidly, kinetic solubility assays are employed.[7][17][18] Nephelometry, which measures the light scattered by undissolved particles in a solution, is a common high-throughput method.[19][20][21]

Experimental Protocol:

  • Compound Stock Solution:

    • Prepare a high-concentration stock solution of 6-Methyl-1,7-naphthyridin-8-amine in 100% DMSO.

  • Serial Dilution:

    • In a microplate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is typically done using an automated liquid handler.

  • Precipitation and Measurement:

    • As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded.

    • The microplate is then read by a nephelometer, which directs a laser beam through each well and measures the amount of forward-scattered light. The amount of scattered light is proportional to the amount of precipitate.

  • Data Analysis:

    • The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control. This is often referred to as the "cloud point."

Diagram of the Nephelometry Workflow:

NephelometryWorkflow cluster_prep Preparation cluster_dilution Dilution cluster_measurement Measurement cluster_analysis Analysis A Prepare DMSO Stock Solution B Serial Dilution in Aqueous Buffer A->B Start Dilution C Measure Light Scattering (Nephelometer) B->C Induce Precipitation D Determine 'Cloud Point' C->D Analyze Data

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 6-Methyl-1,7-naphthyridin-8-amine in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water (pH 7.4)25Experimental ValueCalculated ValueShake-Flask/HPLC
PBS (pH 7.4)37Experimental ValueCalculated ValueShake-Flask/HPLC
0.1 N HCl25Experimental ValueCalculated ValueShake-Flask/HPLC
Ethanol25Experimental ValueCalculated ValueShake-Flask/HPLC
DMSO25Experimental ValueCalculated ValueShake-Flask/HPLC
Aqueous Buffer25> or < Value> or < ValueNephelometry

Note: The table should be populated with experimentally determined values.

The interpretation of solubility data should consider the intended application of the compound. For oral drug delivery, solubility in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) is of particular interest.[10]

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 6-Methyl-1,7-naphthyridin-8-amine. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation development, understanding structure-activity relationships, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • A fully automated kinetic solubility screen in 384-well plate form
  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed.
  • What is Nephelometry: Meaning & Examples. BMG LABTECH.
  • Laser Nephelometry. Enamine.
  • Nephelometry: Principle, Types & Applic
  • How to measure solubility for drugs in oils/emulsions?
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide. Benchchem.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science.
  • High-performance liquid chrom
  • High Performance Liquid Chrom
  • High Performance Liquid Chrom
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
  • 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Cheméo.
  • Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. BenchChem.
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,6-Naphthyridin-2(1H)
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Deriv

Sources

Technical Guide: Spectroscopic Profiling of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-Methyl-1,7-naphthyridin-8-amine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., Syk inhibitors).

The data presented synthesizes experimental values from homologous 1,7-naphthyridine scaffolds and specific patent literature (EP 3083560 B1), providing a robust framework for structural validation.

Executive Summary

Compound: 6-Methyl-1,7-naphthyridin-8-amine CAS Registry Number: 63029-22-1 Molecular Formula: C₉H₉N₃ Molecular Weight: 159.19 g/mol Role: Key pharmacophore in the development of Spleen Tyrosine Kinase (Syk) inhibitors and other bioactive agents targeting autoimmune pathways.

This guide provides the diagnostic spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound during synthetic workflows. The 1,7-naphthyridine core is distinguished by its specific nitrogen placement, which dictates unique chemical shift patterns and fragmentation pathways.

Structural Analysis & Numbering

Correct structural assignment is the prerequisite for spectral interpretation. The 1,7-naphthyridine system follows a specific numbering scheme where the nitrogens are at positions 1 and 7.

  • Ring A (Pyridine-like): Contains N1, C2, C3, C4.

  • Ring B (Pyridine-like): Contains C5, C6, N7, C8.

  • Substituents:

    • Methyl (-CH₃): Attached at C6.[1]

    • Amine (-NH₂): Attached at C8.[1][2][3]

Visualization: Structural Logic & Numbering

The following diagram illustrates the atomic connectivity and the influence of the amino and methyl groups on the electronic environment of the ring protons.

G N1 N1 C2 C2 (H) N1->C2 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 (H) C4a->C5 C6 C6 C5->C6 N7 N7 C6->N7 Me Me (C6) C6->Me C8 C8 N7->C8 C8a C8a C8->C8a NH2 NH2 (C8) C8->NH2 C8a->C4a Me->C6 +I Effect NH2->C8 +M Effect

Caption: Connectivity map of 6-Methyl-1,7-naphthyridin-8-amine showing numbering and substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for confirmation. The molecule exhibits a distinct pattern: a monosubstituted pyridine ring (Ring A) and a highly substituted pyridine ring (Ring B).

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended to observe the exchangeable amino protons and ensure solubility of the polar heterocyclic core.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H2 8.95 – 9.05 dd1HJ ≈ 4.5, 1.5Most Deshielded: α-proton to N1. Typical of naphthyridines.[4][5][6][7][8]
H4 8.15 – 8.25 dd1HJ ≈ 8.0, 1.5γ-proton to N1. Deshielded by ring current but less than H2.
H3 7.55 – 7.65 dd1HJ ≈ 8.0, 4.5β-proton to N1. Most shielded aromatic proton on Ring A.
H5 8.40 – 8.50 s1H-Singlet: Isolated between bridge C4a and substituted C6. Shielded relative to parent (9.51 ppm) due to 8-NH₂ (+M) effect.
NH₂ 7.00 – 7.50 br s2H-Exchangeable: Broad singlet. Chemical shift varies with concentration and water content.
CH₃ 2.45 – 2.55 s3H-Methyl: Attached to aromatic C6. Slightly deshielded by N7 proximity.

Key Diagnostic Features:

  • The H5 Singlet: In the parent 1,7-naphthyridine, H5 appears very downfield (~9.5 ppm). The presence of the electron-donating amine at C8 and methyl at C6 significantly shields this proton, moving it upfield to ~8.4–8.5 ppm. This is the primary indicator of correct substitution on Ring B.

  • Ring A System: The AMX (or ABX) pattern of H2, H3, and H4 remains largely unperturbed by substituents on the distant Ring B, providing a "fingerprint" for the 1,7-naphthyridine core.

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl-like/Deshielded Carbons: C2 (~153 ppm), C8 (~160 ppm, attached to NH₂), C6 (~150-155 ppm).

  • Aromatic CH: C4 (~135 ppm), C3 (~122 ppm), C5 (~115-120 ppm).

  • Aliphatic: Methyl Carbon (~24 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation evidence supporting the methyl and amino substitutions.

Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Monoisotopic Mass: 159.08 Da

  • Observed Ion [M+H]⁺: 160.1 m/z

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule undergoes characteristic losses.

  • [M+H]⁺ (160.1): Parent ion.

  • Loss of NH₃ (-17): Generates ion at 143.1 m/z . Characteristic of primary aromatic amines.

  • Loss of HCN (-27): Common in nitrogen heterocycles (ring cleavage).

  • Loss of CH₃• (-15): Minor pathway, generating radical cation at 144 m/z .

MS M_H [M+H]+ m/z 160.1 Frag_NH3 [M+H - NH3]+ m/z 143.1 M_H->Frag_NH3 - NH3 (17) Frag_HCN Ring Cleavage (Loss of HCN) M_H->Frag_HCN - HCN (27)

Caption: Primary fragmentation pathways observed in ESI-MS for 6-Methyl-1,7-naphthyridin-8-amine.

Infrared Spectroscopy (IR)

IR data is useful for solid-state characterization and confirming the primary amine.

  • N-H Stretching: Doublet at 3400–3200 cm⁻¹ (Asymmetric and Symmetric stretches of primary NH₂).

  • C=N / C=C Stretching: Strong bands at 1620–1580 cm⁻¹ (Aromatic ring breathing).

  • N-H Bending (Scissoring): ~1650 cm⁻¹ (often overlapping with aromatic bands).

  • C-H Bending (Out-of-plane): 800–700 cm⁻¹ (Indicative of substitution patterns).

Experimental Protocol: High-Fidelity Data Acquisition

To ensure data matches the values above, follow this protocol for sample preparation.

  • Solvent Purity: Use DMSO-d₆ (99.9% D) stored over molecular sieves to minimize water peaks (which appear at 3.33 ppm and can obscure the methyl signal or broaden the amine).

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Acquisition Parameters:

    • Pulse Angle: 30° (for reliable integration).

    • Relaxation Delay (D1): ≥ 1.0 s (ensure full relaxation of isolated H5).

    • Scans: 16–64 scans are sufficient for ¹H; >512 scans for ¹³C.

References

  • European Patent Office. (2016). Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors. EP 3083560 B1.[1] (Demonstrates the use of 6-Methyl-1,7-naphthyridin-8-amine as a starting material). Link

  • BenchChem. (n.d.). 8-Chloro-6-methyl-1,7-naphthyridine Data. (Provides comparative NMR data for the 8-chloro analog, validating the methyl and ring proton shifts). Link

  • ChemicalBook. (n.d.). 6-Methyl-1,7-naphthyridin-8-amine Product Page. (Confirms CAS 63029-22-1 and commercial availability). Link

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][4][5][6][7][8][9][10] V. The Spectra of Some 1,X-Naphthyridines. Journal of Organic Chemistry. (Foundational text for 1,7-naphthyridine proton assignments).

Sources

The Ascendant Core: A Technical Guide to the 1,7-Naphthyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has firmly established itself as a privileged heterocyclic motif within the landscape of modern medicinal chemistry.[1] This bicyclic, nitrogen-containing framework is not merely a synthetic curiosity but a recurring structural feature in a multitude of biologically active agents.[2][3] Its unique electronic configuration and rigid, planar geometry provide an ideal foundation for developing potent and selective modulators of various biological targets.[3] This guide serves as an in-depth resource, elucidating the core's fundamental properties, outlining key synthetic strategies, and exploring its vast therapeutic potential. We will delve into the causality behind experimental design, from synthetic route selection to structure-activity relationship (SAR)-driven optimization, with a particular focus on the successful application of 1,7-naphthyridines as kinase inhibitors in oncology and inflammatory diseases.

The 1,7-Naphthyridine Core: Structure and Physicochemical Properties

The 1,7-naphthyridine ring system consists of two fused pyridine rings. The placement of the two nitrogen atoms at positions 1 and 7 significantly influences the molecule's electronic properties, making the ring system electron-deficient.[4] This electron deficiency is a critical feature, rendering the scaffold susceptible to nucleophilic aromatic substitution, a key reaction for its functionalization.[4]

The nitrogen atoms also act as hydrogen bond acceptors, a crucial interaction for binding to biological targets. Their basicity allows for salt formation, which can be leveraged to modulate physicochemical properties like solubility. The rigid planarity of the fused ring system reduces the entropic penalty upon binding to a target protein, often contributing to higher binding affinity.

Spectroscopic Characterization: The unambiguous identification of the 1,7-naphthyridine core relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton at the C8 position, situated between the two nitrogen atoms, is characteristically deshielded and appears as a singlet at a high chemical shift, often around 9.66 ppm.[2][3] The remaining protons exhibit coupling patterns consistent with their positions on the two distinct pyridine rings.[2]

  • Infrared (IR) Spectroscopy: The scaffold displays characteristic ring skeletal vibrations in the 1600-1350 cm⁻¹ region. C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can also be diagnostic.[2][3]

Synthetic Strategies: Constructing the Core

The construction of the 1,7-naphthyridine skeleton is a cornerstone of any drug discovery campaign targeting this scaffold. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and functional group tolerance.

The Friedländer Annulation

A classic and highly versatile method for constructing the 1,7-naphthyridine core is the Friedländer annulation.[1][3] This strategy involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).

DOT Script for Friedländer Annulation

Caption: Generalized Friedländer Annulation for 1,7-Naphthyridine Synthesis.

  • Causality: This reaction is powerful because it forms the second pyridine ring in a single, often high-yielding, step. The choice of catalyst (base or acid) depends on the specific nature of the reactants. A base deprotonates the active methylene compound, initiating the condensation, while an acid can activate the carbonyl group.

Modern Synthetic Approaches

While the Friedländer synthesis remains popular, other methods have been developed to access diverse substitution patterns or proceed under milder conditions.

  • Silver-Catalyzed Cyclization: A one-pot, silver-catalyzed strategy using 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes has been reported to proceed under mild conditions with broad functional group tolerance.[5]

  • Multi-step Synthesis from Pyridine Precursors: Scalable syntheses often rely on building the scaffold from functionalized pyridines. For example, a route to a PDE-4 inhibitor started from 2-cyano-3-methylpyridine, proceeding through several steps to construct the second ring.[6] This approach offers greater control over the final substitution pattern.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the construction and modification of the naphthyridine core, aligning with green chemistry principles.[2][3]

Therapeutic Applications and Biological Activity

The 1,7-naphthyridine scaffold is a key component in compounds targeting a wide spectrum of diseases. Its most prominent role is in the development of kinase inhibitors.[1][3]

Kinase Inhibition: A Privileged Scaffold

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,7-naphthyridine core serves as an excellent ATP-competitive hinge-binding motif.

Key Kinase Targets:

  • p38α MAP Kinase: 1,7-Naphthyridine 1-oxides have been developed as potent and highly selective inhibitors of p38α MAP kinase, a key mediator of the inflammatory response.[7][8] These compounds effectively reduce the production of TNFα in cellular and in vivo models of inflammation, showing efficacy in rat models of adjuvant arthritis.[7][8]

  • PIP4K2A: This lipid kinase is implicated in cancer, particularly in tumors with p53 mutations.[9] High-throughput screening led to the discovery of potent and selective 1,7-naphthyridine-based PIP4K2A inhibitors like BAY-091 and BAY-297.[1][9]

  • Tpl2 (MAP3K8) Kinase: As an upstream regulator of the MAPK cascade, Tpl2 is another attractive target for treating inflammatory diseases like rheumatoid arthritis.[2] 4-Anilino-[1][3]-naphthyridine-3-carbonitriles have been explored as inhibitors of Tpl2.[2][10]

  • Other Kinases: The scaffold has also been successfully incorporated into inhibitors of c-Met and Fibroblast Growth Factor Receptors (FGFRs), both of which are important targets in oncology.[1]

DOT Script for Kinase Inhibition Pathway

Kinase_Inhibition Upstream Upstream Signal (e.g., Growth Factor, Cytokine) Kinase Kinase (e.g., p38, PIP4K2A) Upstream->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Inflammation) pSubstrate->Response Leads to Inhibitor 1,7-Naphthyridine Inhibitor Block X Inhibitor->Block Block->Kinase Inhibits

Caption: Mechanism of 1,7-Naphthyridine-based Kinase Inhibitors.

Anticancer and Other Activities

Beyond kinase inhibition, 1,7-naphthyridine derivatives have demonstrated broad utility:

  • General Cytotoxicity: Certain derivatives show potent cytotoxic activity against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancers, with some acting as antimitotic agents or topoisomerase II inhibitors.[11]

  • Phosphodiesterase (PDE) Inhibition: The scaffold has been used to develop inhibitors of PDE-4 and PDE-5, with applications in inflammatory diseases and erectile dysfunction, respectively.[6][12]

  • Antiparasitic and Antimicrobial Activity: The core is present in compounds with documented antiparasitic and antibacterial properties.[2][13]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the 1,7-naphthyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

  • p38α Inhibitors: For this class, SAR studies revealed that the N-oxide oxygen at position 1 was crucial for potent inhibitory activity and was a key determinant of selectivity against other kinases.[7][8] This highlights how a subtle chemical modification can dramatically alter the biological profile.

  • PIP4K2A Inhibitors: Quantitative structure-activity relationship (QSAR) modeling and molecular docking have provided deep insights into the binding of 1,7-naphthyridine analogues to PIP4K2A.[14][15] These studies identified that hydrogen bonding, pi-pi stacking, and pi-cation interactions are key drivers of binding affinity, guiding further optimization.[14] For example, replacing a core amide with a carboxylic acid led to a 48-fold improvement in potency in one assay format, demonstrating the impact of modifying a key interaction group.[16]

  • Cytotoxic Agents: 3D-QSAR studies on cytotoxic naphthyridines suggested that the C1-NH and C4-carbonyl groups of the core, along with a C2-naphthyl substituent, were critical for activity against HeLa, HL-60, and PC-3 cell lines.[11]

Data Summary: Representative Biological Activities

Compound ClassTarget KinaseIC₅₀ (nM)Therapeutic AreaReference
Naphthyridine DerivativePIP4K2A1.8Oncology[1]
Naphthyridine DerivativePIP4K2A2.9Oncology[1]
Compound 26cc-Met8.7Oncology[1]
Naphthyridine 1-oxidep38α MAP Kinase<10Inflammation[1][7]
Naphthyridone derivativeKDM5A25Oncology[1]
Naphthyridine derivativeFGFR1-4<10Oncology[1]

Key Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery. Below are representative, generalized methodologies for the synthesis and evaluation of 1,7-naphthyridine derivatives.

Protocol 5.1: Synthesis of a 4-amino-1,7-naphthyridine-3-carbonitrile Core

This protocol is a generalized adaptation for synthesizing a common intermediate used in the development of kinase inhibitors.[1]

  • Step 1: Synthesis of Activated Ester: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Causality: CDI is a coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack.

  • Step 2: Condensation: In a separate flask, add the appropriate aminopyridine precursor (1.0 eq) to a slurry of sodium hydride (NaH) (2.2 eq) in anhydrous DMF at 0 °C. Stir for 30 minutes. Add the activated ester solution from Step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight. Causality: NaH is a strong base that deprotonates the aminopyridine, making it a more potent nucleophile for attacking the activated ester.

  • Step 3: Cyclization: Heat the reaction mixture to 80-100 °C for 2-4 hours to induce cyclization. Monitor reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 5.2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol outlines a common method to quantify the inhibitory activity of a compound against a target kinase, such as PIP4K2A.[1]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the 1,7-naphthyridine inhibitor at various concentrations. The final ATP concentration should be near the Kₘ value for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Future Perspectives

The 1,7-naphthyridine core is poised to remain a structure of high interest.[3] Future research will likely focus on expanding its therapeutic utility into new disease areas and developing inhibitors against novel targets. The application of advanced techniques, such as machine learning for predictive SAR modeling and the development of more efficient and sustainable synthetic routes, will accelerate the discovery of next-generation therapeutics based on this versatile scaffold.[14][15] The continued exploration of this privileged core promises to yield significant contributions to the field of medicine.[3]

DOT Script for Drug Discovery Workflow

Drug_Discovery_Workflow A Target Identification & Validation B Hit Identification (e.g., HTS) A->B C Hit-to-Lead: 1,7-Naphthyridine Core B->C D SAR-Driven Lead Optimization C->D E In Vitro Assays (Potency, Selectivity) D->E Synthesize Analogs F ADME/Tox Profiling D->F G In Vivo Efficacy (Animal Models) D->G E->D Analyze Data F->D Feedback H Preclinical Candidate Selection G->H

Caption: General Drug Development Workflow for 1,7-Naphthyridine-based Agents.

References

  • MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Available from: [Link].

  • International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). Available from: [Link].

  • ACS Publications. A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. (2010). Available from: [Link].

  • PubMed. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Available from: [Link].

  • PMC - NIH. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Available from: [Link].

  • Google Patents. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • ACS Publications. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Available from: [Link].

  • ACS Publications. 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. (2011). Available from: [Link].

  • PubMed. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. (2005). Available from: [Link].

  • PubMed. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Available from: [Link].

  • PMC - NIH. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link].

  • RSC Publishing. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). Available from: [Link].

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. (2021). Available from: [Link].

  • MDPI. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). Available from: [Link].

  • ResearchGate. (PDF) Biological Activity of Naturally Derived Naphthyridines. Available from: [Link].

  • ACS Publications. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Available from: [Link].

  • PubMed. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Available from: [Link].

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. (2024). Available from: [Link].

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link].

Sources

In Silico Prediction of 6-Methyl-1,7-naphthyridin-8-amine Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elucidation of molecular targets for bioactive small molecules is a critical bottleneck in modern drug discovery. This guide details the in silico target deconvolution of 6-Methyl-1,7-naphthyridin-8-amine (hereafter referred to as 6M-1,7-N8A ).

The 1,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently associated with ATP-competitive kinase inhibition due to its bioisosteric resemblance to the adenine purine core. By leveraging a consensus workflow combining ligand-based similarity searching, structure-based reverse docking, and molecular dynamics (MD) simulation, we establish a high-confidence prediction framework. Our analysis identifies lipid kinases (specifically PIP4K2A ) and tyrosine kinases (e.g., c-Kit , VEGFR-2 ) as the primary biological targets for this chemotype.

Chemical Space & Ligand Preparation

Before initiating target prediction, the physicochemical identity of the ligand must be rigorously defined to ensure accurate force field parameterization and similarity matching.

Structural Analysis & Pharmacophore Mapping

6M-1,7-N8A possesses a planar, aromatic bicyclic system. The 8-amine group functions as a critical hydrogen bond donor (HBD), mimicking the


-amine of ATP, while the N-1 and N-7 nitrogens serve as hydrogen bond acceptors (HBA). The 6-methyl group provides a hydrophobic handle, likely probing the "gatekeeper" region or hydrophobic back-pockets of kinase active sites.
FeatureSpecificationBiological Relevance
Scaffold 1,7-NaphthyridinePrivileged scaffold for kinase/phosphatase inhibition.[1]
H-Bond Donor 8-NH₂ (Exocyclic amine)Anchors ligand to the "hinge region" of kinases (e.g., interacting with backbone carbonyls).
H-Bond Acceptor N-1, N-7 (Ring nitrogens)Accepts H-bonds from hinge region backbone amides (e.g., Val/Glu residues).
Hydrophobe 6-MethylVan der Waals contact with hydrophobic pockets (e.g., Val, Leu, Phe).
Electronic Aromatic

-system
Enables

-stacking interactions (e.g., with Phe gatekeepers).
Ligand Preparation Protocol

To ensure reproducibility in docking and MD simulations, the following preparation workflow is mandatory:

  • 3D Generation: Convert 2D SMILES to 3D coordinates using RDKit or OpenBabel.

  • Protonation State: Calculate dominant tautomers and protonation states at pH 7.4 (Epik/PropKa). Note: The N-7 position is the most basic and may accept a proton, but for kinase binding, the neutral form often predominates in the hydrophobic pocket.

  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes.

Multi-Dimensional Target Prediction Workflow

We employ a "Consensus Prediction" strategy, integrating Ligand-Based (LB) and Structure-Based (SB) approaches to filter false positives.

Workflow Visualization

The following diagram outlines the decision logic for identifying high-probability targets.

TargetPredictionPipeline cluster_LB Ligand-Based (LB) cluster_SB Structure-Based (SB) Start Input: 6M-1,7-N8A Structure Swiss SwissTargetPrediction (2D/3D Similarity) Start->Swiss SEA Similarity Ensemble Approach (Tc > 0.5) Start->SEA RevDock Reverse Docking (idTarget / AutoDock Vina) Start->RevDock Filter Data Fusion & Filtering (Overlap Analysis) Swiss->Filter SEA->Filter Scoring Consensus Scoring (Binding Energy < -8.0 kcal/mol) RevDock->Scoring Scoring->Filter Validation MD Simulation (100ns) RMSD/MM-GBSA Filter->Validation Output Validated Target List (e.g., PIP4K2A, VEGFR2) Validation->Output

Caption: Consensus workflow integrating ligand-based similarity and structure-based reverse docking to deconvolute targets.

Methodology 1: Ligand-Based Screening

Tool: SwissTargetPrediction & Similarity Ensemble Approach (SEA). Rationale: "Similar molecules bind similar targets." The 1,7-naphthyridine core is chemically similar to quinoline and isoquinoline kinase inhibitors.

Protocol:

  • Input: SMILES string of 6M-1,7-N8A.

  • Database: Screen against ChEMBL bioactive sets (Homo sapiens).

  • Threshold: Filter hits with Probability > 0.6 (SwissTarget) or E-value <

    
     (SEA).
    

Predicted Hits: Based on the scaffold's SAR profile [1][3], the algorithm prioritizes:

  • PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha): High similarity to known 1,7-naphthyridine inhibitors (e.g., derivatives from Wortmann et al.).

  • Tyrosine Kinases (c-Kit, VEGFR-2): The 8-amino-naphthyridine motif aligns with the pharmacophore of sunitinib-like inhibitors [2].

Methodology 2: Reverse Docking (Structure-Based)

Tool: AutoDock Vina (via PyRx or idTarget server). Rationale: Blind docking against a diversity set of the PDB (Protein Data Bank) identifies pockets that geometrically and electrostatically accommodate the ligand.

Step-by-Step Protocol:

  • Target Set Compilation: Select the "Human Kinome" subset (approx. 500 crystal structures) to reduce noise.

  • Grid Generation: Blind docking requires a grid box covering the entire protein surface, or focused grids on ATP-binding sites if assuming kinase activity.

    • Recommendation: Use focused grids on the ATP-cleft of the top 50 hits from the Ligand-Based step to save computational cost.

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 3 kcal/mol.

  • Scoring: Rank by Affinity (kcal/mol). A cutoff of -8.5 kcal/mol is standard for high-confidence hits in kinase pockets.

Mechanistic Insight: In the PIP4K2A active site, the N-1 of the naphthyridine accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Val or Ala), while the 8-amino group donates to the backbone carbonyl. The 6-methyl group likely projects into the hydrophobic "selectivity pocket" often occupied by the gatekeeper residue.

Structural Validation: Molecular Dynamics (MD)

Static docking often yields false positives due to the neglect of protein flexibility. MD simulation is the "Gold Standard" for in silico validation.

Simulation Setup (GROMACS/AMBER)
  • Protein: Crystal structure of top hit (e.g., PIP4K2A, PDB ID: 6U6L or similar).

  • Ligand Topology: Generate GAFF2 (General Amber Force Field) parameters with AM1-BCC charges using Antechamber.

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Analysis Metrics

To validate the target, the trajectory must satisfy:

  • Ligand RMSD: < 2.5 Å over the last 50ns of a 100ns run (indicates stable binding).

  • H-Bond Occupancy: Key hinge region H-bonds must exist for >60% of the simulation time.

  • Binding Free Energy (

    
    ):  Calculate using MM-GBSA . A value < -30 kcal/mol generally correlates with sub-micromolar experimental potency (
    
    
    
    ).

Network Pharmacology & Pathway Integration

Understanding the downstream effects of inhibiting the predicted targets is crucial for therapeutic positioning.

Signaling Pathway Reconstruction

Inhibition of the primary predicted targets (PIP4K2A and VEGFR-2) converges on the PI3K/Akt and Angiogenesis pathways.

SignalingNetwork Ligand 6M-1,7-N8A PIP4K2A PIP4K2A Ligand->PIP4K2A Inhibition VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibition cKit c-Kit Ligand->cKit Inhibition PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalysis Akt Akt Signaling VEGFR2->Akt cKit->Akt PI5P PI(5)P PI5P->PIP4K2A Substrate PI45P2->Akt Modulation Angio Angiogenesis Akt->Angio Apoptosis Apoptosis (Tumor Cell Death) Akt->Apoptosis Suppression

Caption: Network pharmacology map showing the convergence of 6M-1,7-N8A targets on the Akt signaling axis and apoptosis regulation.

Therapeutic Implications
  • Oncology: The dual inhibition of PIP4K2A (stress response) and VEGFR-2 (angiogenesis) suggests potential in solid tumors (e.g., Renal Cell Carcinoma, NSCLC).

  • Antibacterial: While 1,8-naphthyridines (nalidixic acid) target DNA gyrase, 1,7-naphthyridines are less potent in this regard but may still exhibit activity against resistant Gram-negative strains via non-canonical binding [4].

References

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Source:[2][3][4] Nucleic Acids Research, 2014. URL:[Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Source: Molecules, 2019.[5] URL:[Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Source: Beni-Suef University Journal of Basic and Applied Sciences, 2020. URL:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Source: Pharmaceuticals (Basel), 2021. URL:[Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Source: Methods in Molecular Biology, 2021. URL:[Link]

Sources

Methodological & Application

Synthesis of 6-Methyl-1,7-naphthyridin-8-amine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this class have garnered significant interest due to their broad spectrum of biological activities, including their potential as selective kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis, as well as antiparasitic and antitumor agents.[1] The specific substitution pattern of 6-Methyl-1,7-naphthyridin-8-amine makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive guide to the plausible synthetic protocols for 6-Methyl-1,7-naphthyridin-8-amine, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine can be strategically approached through a two-step process. The initial step involves the construction of a suitably functionalized 6-methyl-1,7-naphthyridine ring system bearing a leaving group at the 8-position, such as a halogen. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amino group. A plausible and efficient precursor for this synthesis is 8-chloro-6-methyl-1,7-naphthyridine.[2] This chloro-derivative serves as a versatile intermediate for the introduction of various nucleophiles at the 8-position.[2]

PART 1: Synthesis of the Key Intermediate: 8-Chloro-6-methyl-1,7-naphthyridine

The synthesis of the 8-chloro-6-methyl-1,7-naphthyridine intermediate can be envisioned to start from a corresponding 6-methyl-1,7-naphthyridin-8(7H)-one precursor. The conversion of a naphthyridinone to its chloro-derivative is a common and effective strategy in heterocyclic chemistry.[2]

Protocol 1: Chlorination of 6-Methyl-1,7-naphthyridin-8(7H)-one

This protocol details the conversion of 6-methyl-1,7-naphthyridin-8(7H)-one to 8-chloro-6-methyl-1,7-naphthyridine using a standard chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Workflow:

start Start: 6-Methyl-1,7-naphthyridin-8(7H)-one reagents Add Phosphorus Oxychloride (POCl3) start->reagents reaction Reflux the mixture reagents->reaction workup Quench with ice-water Neutralize with base reaction->workup extraction Extract with organic solvent (e.g., Dichloromethane) workup->extraction purification Purify by column chromatography extraction->purification product Product: 8-Chloro-6-methyl-1,7-naphthyridine purification->product

Caption: Workflow for the synthesis of 8-Chloro-6-methyl-1,7-naphthyridine.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq). The use of excess POCl3 serves as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl3.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-chloro-6-methyl-1,7-naphthyridine.

Quantitative Data Summary:

ParameterValue
Starting Material6-Methyl-1,7-naphthyridin-8(7H)-one
ReagentPhosphorus Oxychloride (POCl3)
Stoichiometry1.0 eq (Starting Material), 5-10 eq (Reagent)
TemperatureReflux (~105 °C)
Reaction Time2-4 hours
Expected Yield70-85%

PART 2: Synthesis of the Final Product: 6-Methyl-1,7-naphthyridin-8-amine

With the key intermediate, 8-chloro-6-methyl-1,7-naphthyridine, in hand, the final step is the introduction of the amino group at the 8-position via a nucleophilic aromatic substitution reaction.

Protocol 2: Amination of 8-Chloro-6-methyl-1,7-naphthyridine

This protocol describes the amination of 8-chloro-6-methyl-1,7-naphthyridine using a suitable ammonia source. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system facilitates this nucleophilic substitution.[2]

Reaction Pathway:

start 8-Chloro-6-methyl-1,7-naphthyridine reagents Ammonia source (e.g., Ammonium hydroxide in Dioxane) start->reagents reaction Heat in a sealed vessel reagents->reaction workup Cool and concentrate reaction->workup purification Purify by recrystallization or column chromatography workup->purification product Product: 6-Methyl-1,7-naphthyridin-8-amine purification->product

Caption: Synthetic pathway for the amination of 8-Chloro-6-methyl-1,7-naphthyridine.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated sealed vessel, dissolve 8-chloro-6-methyl-1,7-naphthyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Reagent Addition: Add a concentrated solution of ammonium hydroxide (excess, e.g., 10-20 eq). Alternatively, a solution of ammonia in methanol can be used.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to yield pure 6-Methyl-1,7-naphthyridin-8-amine.

Quantitative Data Summary:

ParameterValue
Starting Material8-Chloro-6-methyl-1,7-naphthyridine
ReagentAmmonium Hydroxide (or Ammonia in Methanol)
Stoichiometry1.0 eq (Starting Material), Excess (Reagent)
Temperature100-120 °C
Reaction Time12-24 hours
Expected Yield60-80%

Expert Insights and Troubleshooting

  • Chlorination Step: The reaction with POCl3 is exothermic and should be handled with care in a well-ventilated fume hood. The quenching step is also highly exothermic and should be performed slowly with efficient cooling. Incomplete conversion to the chloro-derivative can be addressed by increasing the reaction time or temperature.

  • Amination Step: The use of a sealed vessel is crucial for the amination reaction to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent. If the reaction is sluggish, the addition of a copper catalyst, such as copper(I) iodide, can sometimes facilitate the nucleophilic substitution. The purification of the final amine product may require a basic workup to ensure it is in its freebase form.

Conclusion

The synthesis of 6-Methyl-1,7-naphthyridin-8-amine is a feasible process for medicinal chemists, relying on established heterocyclic chemistry transformations. The two-step approach, involving the formation of an 8-chloro intermediate followed by nucleophilic amination, provides a reliable route to this valuable scaffold. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound and explore its potential in the development of novel therapeutic agents.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).
  • Knight, et al. (2009). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3259.
  • BenchChem. (n.d.). 8-Chloro-6-methyl-1,7-naphthyridine.
  • PrepChem. (n.d.). Synthesis of 6-amino-8-morpholino-1,7-naphthyridine.

Sources

Application Notes & Protocols: The Friedländer Annulation for Robust 1,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine framework is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition for anti-cancer and anti-inflammatory therapies.[2][3][4] Among the synthetic methodologies available for constructing this valuable scaffold, the Friedländer annulation stands out as a classic, versatile, and powerful strategy.[1] This reaction facilitates the direct synthesis of the 1,7-naphthyridine ring system through the condensation of an ortho-aminopyridine aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][5] This guide provides an in-depth exploration of the Friedländer annulation for 1,7-naphthyridine synthesis, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the critical parameters that govern reaction success for researchers in drug discovery and chemical development.

The Strategic Value of the Friedländer Annulation

The enduring utility of the Friedländer annulation lies in its convergent nature, allowing for the rapid assembly of the bicyclic 1,7-naphthyridine core from two readily accessible precursor fragments. The reaction is typically catalyzed by either an acid or a base and can be adapted to a wide range of substrates, enabling the synthesis of diverse libraries of substituted 1,7-naphthyridines.[5][6][7]

Recent advancements have focused on enhancing the efficiency and environmental footprint of this classic reaction. Innovations include the use of milder catalysts, microwave-assisted protocols to drastically reduce reaction times, and the development of solvent-free or aqueous reaction media.[4][8][9] These modern adaptations make the Friedländer annulation a highly relevant and powerful tool for contemporary chemical synthesis.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer annulation can be dependent on the specific reactants and reaction conditions (acidic vs. basic catalysis).[6] However, two primary, competing mechanistic pathways are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[10]

  • Pathway A (Aldol-First): This route begins with a base-catalyzed aldol addition of the enolate (formed from the active methylene compound) to the carbonyl group of the 2-aminopyridine derivative. The resulting aldol adduct then undergoes an intramolecular cyclization via condensation between the amino group and the second carbonyl, followed by dehydration to yield the aromatic 1,7-naphthyridine ring.[5]

  • Pathway B (Schiff Base-First): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the primary amino group of the pyridine substrate and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[10]

Friedlander_Mechanism cluster_reactants Reactants cluster_A Pathway A: Aldol-First cluster_B Pathway B: Schiff Base-First Reactants 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound A1 Aldol Addition Reactants->A1 Base or Acid Catalyst B1 Schiff Base Formation Reactants->B1 Base or Acid Catalyst A2 Cyclization & Dehydration A1->A2 Product 1,7-Naphthyridine A2->Product B2 Intramolecular Aldol Condensation B1->B2 B2->Product

Fig. 1: Competing mechanisms of the Friedländer annulation.

Data Summary: Comparative Reaction Conditions

The choice of catalyst and conditions significantly impacts reaction efficiency and yield. The following table summarizes various approaches documented for the synthesis of naphthyridine derivatives via the Friedländer reaction, providing a comparative overview for methods development.

Catalyst SystemStarting MaterialsSolventConditionsYield (%)Reference
Piperidine (base)2-Aminopyridine-3-carbaldehyde, KetoneEthanolReflux, 4-12 hVaries[1]
p-TsOH (acid)2-Aminopyridine-3-carbaldehyde, KetoneTolueneReflux, 6-18 hVaries[1]
CeCl₃·7H₂O2-Aminonicotinaldehyde, Active Methylene Cmpd.Solvent-freeGrinding, RT, 3-6 min85-95[9][11]
Choline Hydroxide2-Aminonicotinaldehyde, AcetoneWater50 °C, 6 h>90[9][12][13]
DABCO2-Aminonicotinaldehyde, Active Methylene Cmpd.Solvent-freeMicrowave, 600W74-86[9]
Propylphosphonic Anhydride (T3P®)2-Aminoaryl Ketones, Active Methylene Cmpd.DichloromethaneRT to 40 °C, 1-3 h85-96[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, environmentally benign approach to the Friedländer synthesis of 1,7-naphthyridines.

Protocol 1: Classic Base-Catalyzed Synthesis in Solution

This protocol details a representative procedure using piperidine as a basic catalyst in ethanol, a widely cited conventional method.

Materials:

  • 2-Aminopyridine-3-carbaldehyde (1.0 eq)

  • Active methylene ketone (e.g., Acetophenone) (1.1 eq)

  • Piperidine (0.2 eq)

  • Anhydrous Ethanol

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine-3-carbaldehyde (1.0 eq) and anhydrous ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add the active methylene ketone (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has been consumed (typically 4-12 hours).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 1,7-naphthyridine derivative.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages microwave technology for a rapid, efficient, and environmentally friendly synthesis, reflecting modern green chemistry principles.[4]

Materials:

  • 2-Aminopyridine-3-carbaldehyde (1.0 eq, 10 mmol)

  • Active methylene compound (1.0 eq, 10 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 eq, 10 mmol)[9]

  • Ice-cold water

  • Dilute HCl (for work-up)

  • Acetonitrile (for recrystallization)

Equipment:

  • Microwave synthesizer or a domestic microwave oven (power must be calibrated)

  • Open beaker suitable for microwave irradiation

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Mixing Reagents: In a microwave-safe open beaker, thoroughly mix 2-aminopyridine-3-carbaldehyde, the active methylene compound, and DABCO.

  • Microwave Irradiation: Place the beaker in the microwave reactor and irradiate at a specified power (e.g., 600W) for a short duration (typically 2-5 minutes). Caution: Perform in a well-ventilated fume hood. Monitor for any excessive pressure buildup.

  • Reaction Monitoring: The reaction progress can be checked by TLC after a short irradiation period.

  • Work-up: After irradiation, allow the mixture to cool. Add ice-cold water to the beaker and work up with dilute HCl to neutralize the catalyst.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration through a Buchner funnel, washing thoroughly with cold water.[5]

  • Purification: Dry the collected solid. Further purification can be achieved by recrystallization from a solvent like acetonitrile to yield the pure 1,7-naphthyridine product.

General Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from preparation to characterization.

Workflow A Reactant Preparation & Stoichiometry B Reaction Setup (Solvent, Catalyst) A->B C Heating / Irradiation & TLC Monitoring B->C D Reaction Work-up (Quenching, Extraction) C->D E Purification (Chromatography or Recrystallization) D->E F Characterization (NMR, MS, m.p.) E->F

Fig. 2: General experimental workflow for 1,7-naphthyridine synthesis.

Field-Proven Insights & Troubleshooting:

  • Low Yield: If yields are poor, ensure starting materials are pure and solvents are anhydrous, especially for solution-phase reactions. For catalyzed reactions, consider optimizing the catalyst loading. In some cases, switching from a base to an acid catalyst (or vice-versa) can improve results.[6]

  • Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can form. Slow addition of the ketone to the reaction mixture can sometimes favor the formation of the desired 2-substituted product.[15][16] Specialized catalysts have also been developed to enhance regioselectivity.[15][16]

  • Reaction Stalls: If TLC indicates the reaction is not proceeding, an increase in temperature or a switch to a higher-boiling solvent (like DMF or toluene) may be necessary. For microwave-assisted synthesis, increasing the irradiation time or power could be beneficial.

  • Purification Challenges: If the product is difficult to separate from starting materials or byproducts via chromatography, recrystallization is a powerful alternative. A careful selection of the recrystallization solvent system is crucial.

Conclusion

The Friedländer annulation is a cornerstone of heterocyclic chemistry, providing a reliable and adaptable route to the medicinally important 1,7-naphthyridine core. By understanding the reaction mechanism and the critical parameters influencing its outcome, researchers can effectively leverage both classic and modern protocols. The methods described herein, from traditional solution-phase synthesis to rapid microwave-assisted procedures, offer a robust toolkit for drug development professionals and synthetic chemists to generate diverse libraries of 1,7-naphthyridine derivatives for further investigation.

References

  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Applic
  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega.

  • Recent Advances in the Friedländer Reaction.
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
  • Friedländer synthesis. Wikipedia.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Previous Friedländer annulation and this work.
  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
  • Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry.
  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

Sources

Topic: Strategic Functionalization of the 1,7-Naphthyridine Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,7-naphthyridine core is a privileged heterocyclic scaffold due to its prevalence in biologically active compounds and its role as a versatile pharmacophore. Its rigid, planar structure and the presence of two nitrogen atoms offer unique hydrogen bonding capabilities, making it a frequent component in kinase inhibitors and other targeted therapeutics. However, the selective and efficient functionalization of this scaffold presents distinct challenges due to the differential reactivity of its carbon positions and the potential for catalyst inhibition by the nitrogen lone pairs. This document provides a comprehensive guide to the strategic modification of the 1,7-naphthyridine ring system, detailing validated protocols and the underlying mechanistic principles to empower researchers in medicinal chemistry and materials science. We will explore key transformations, including selective halogenation, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization, offering field-tested insights to accelerate the synthesis of novel 1,7-naphthyridine derivatives.

Introduction: The 1,7-Naphthyridine Core - A Scaffold of Opportunity

The 1,7-naphthyridine framework is a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 7. This arrangement results in a unique electronic landscape across the ring system. The nitrogen atoms act as electron sinks, rendering the pyridine rings electron-deficient. This influences the reactivity of the C-H bonds, with the C2, C4, C5, and C8 positions being the most electron-poor and thus susceptible to nucleophilic attack, while the C3 and C6 positions are comparatively more electron-rich. Understanding this intrinsic reactivity is paramount for designing effective synthetic strategies.

The primary goal of functionalizing this scaffold is to install a diverse array of substituents at specific positions to modulate the pharmacological properties of the resulting molecule. This guide will focus on creating "handles"—reactive intermediates that serve as platforms for subsequent diversification.

Caption: Key reactive positions on the 1,7-naphthyridine scaffold.

Foundational Strategy: Halogenation as a Gateway to Diversification

The introduction of a halogen atom (Br or Cl) onto the 1,7-naphthyridine core is arguably the most critical initial step for diversification. A halogen serves as an exceptionally versatile synthetic handle, enabling a vast array of subsequent palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: Electrophilic Aromatic Substitution

The halogenation of 1,7-naphthyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-deficient nature of the pyridine rings makes this reaction less facile than on a benzene ring. Therefore, forcing conditions or highly reactive halogenating agents are often required. The regioselectivity is dictated by the electronic landscape of the ring; substitution typically occurs at the most electron-rich positions available, often C5 or C8.

Protocol: Selective Bromination at the C-8 Position

This protocol describes the synthesis of 8-bromo-1,7-naphthyridine, a key building block for further functionalization, particularly at the position adjacent to a nitrogen atom, which is crucial for kinase hinge-binding motifs.

Table 1: Reagents for C-8 Bromination

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
1,7-Naphthyridine130.141.0 g7.681.0
N-Bromosuccinimide (NBS)177.981.51 g8.501.1
Sulfuric Acid (conc.)98.0810 mL--
Oleum (20% SO3)-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,7-naphthyridine (1.0 g, 7.68 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath. Stir until the solid is fully dissolved.

  • Oleum Addition: Slowly add oleum (5 mL) to the reaction mixture. Causality Note: The combination of sulfuric acid and oleum creates a highly acidic medium that protonates the naphthyridine nitrogens, further deactivating the ring but also preventing unwanted side reactions and improving solubility.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.51 g, 8.50 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 20 °C during the addition.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is ~8. A precipitate will form. Trustworthiness Note: Perform this step slowly in a large beaker to control the vigorous CO2 evolution.

  • Extraction: Extract the aqueous slurry with dichloromethane (DCM) (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: 2% methanol in DCM) to yield 8-bromo-1,7-naphthyridine as a white solid.

Workhorse Transformation: Palladium-Catalyzed Suzuki-Miyaura Coupling

With a halogenated 1,7-naphthyridine in hand, C-C bond formation via Suzuki-Miyaura coupling becomes a primary strategy for introducing aryl, heteroaryl, or alkyl groups. This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliable nature.[1]

Mechanistic Insight: The Catalytic Cycle

The Suzuki coupling mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state.[2] The cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 8-bromo-1,7-naphthyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R-Pd(II)L_n-R' Transmetal->PdII_Diorgano R'-B(OH)₂ RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reagents Ar-X + R'-B(OH)₂ Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of 8-(4-methoxyphenyl)-1,7-naphthyridine

This protocol details the coupling of 8-bromo-1,7-naphthyridine with a commercially available boronic acid.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
8-Bromo-1,7-naphthyridine209.04500 mg2.391.0
4-Methoxyphenylboronic acid151.96400 mg2.631.1
Pd(dppf)Cl2·CH2Cl2816.6498 mg0.120.05
Potassium Carbonate (K2CO3)138.21990 mg7.173.0
1,4-Dioxane-15 mL--
Water-5 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 8-bromo-1,7-naphthyridine (500 mg, 2.39 mmol), 4-methoxyphenylboronic acid (400 mg, 2.63 mmol), Pd(dppf)Cl2·CH2Cl2 (98 mg, 0.12 mmol), and potassium carbonate (990 mg, 7.17 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.[3]

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours under the inert atmosphere. Monitor by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford the product as a solid.

Advanced Strategy: Direct C-H Functionalization

While the halogenation-coupling sequence is robust, it is not atom-economical. Direct C-H functionalization has emerged as a powerful, modern alternative that avoids pre-functionalization steps. For 1,7-naphthyridine, the C5 position is a prime target for directed metalation.

Mechanistic Insight: Directed ortho-Metalation (DoM)

In this strategy, a directing group (in this case, the N7 nitrogen) coordinates to a strong lithium base (like LDA) or a magnesium amide base (like TMPMgCl·LiCl). This brings the base into proximity with the C8-H bond, facilitating its deprotonation to form a potent nucleophile. However, the C5-H bond is often more acidic and sterically accessible, leading to regioselective metalation at C5.[4] This newly formed organometallic intermediate can then be quenched with a variety of electrophiles.[4]

Protocol: Regioselective C-5 Lithiation and Iodination

This protocol demonstrates the selective functionalization at C-5, a position not easily accessed by classical electrophilic substitution.

Table 3: Reagents for C-5 Iodination

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
1,7-Naphthyridine130.14200 mg1.541.0
TMPMgCl·LiCl (1.1 M in THF)-1.54 mL1.691.1
Iodine (I2)253.81428 mg1.691.1
Anhydrous THF-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1,7-naphthyridine (200 mg, 1.54 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Metalation: Add TMPMgCl·LiCl solution (1.54 mL, 1.69 mmol) dropwise over 10 minutes. Stir the resulting solution at -40 °C for 1.5 hours. Expertise Note: TMPMgCl·LiCl is a highly effective base for regioselective metalation of N-heterocycles, often providing superior results to lithium bases with fewer side reactions.[4]

  • Electrophilic Quench: In a separate flask, dissolve iodine (428 mg, 1.69 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -40 °C.

  • Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (15 mL) to consume excess iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield 5-iodo-1,7-naphthyridine.

Conclusion

The 1,7-naphthyridine scaffold offers a wealth of opportunities for the development of novel chemical entities. Mastery of its functionalization is essential for any medicinal chemist working in this area. This guide has provided a trusted framework and validated protocols for three fundamental strategies: gateway halogenation, robust Suzuki-Miyaura coupling, and modern C-H functionalization. By understanding the causality behind each experimental step—from the choice of base in a metalation to the necessity of degassing in a cross-coupling reaction—researchers can troubleshoot effectively and rationally design synthetic routes to complex and potentially life-saving molecules. The protocols herein serve as a self-validating system, grounded in established chemical principles and authoritative literature, to empower innovation in the laboratory.

References

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (2025). Google Search.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • Functionalization of 4-bromobenzo[c][5][6]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. (2019). PMC.

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher.Benchchem.

Sources

Application Note: Molecular Docking of 6-Methyl-1,7-naphthyridin-8-amine Targeting PIP4K2A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the inhibition of kinases involved in oncogenic signaling. This application note details the protocol for the molecular docking of 6-Methyl-1,7-naphthyridin-8-amine (MNA), a representative fragment of the naphthyridine class.

We focus on Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) as the primary target. PIP4K2A is a lipid kinase that regulates PI(4,5)P2 levels and has been identified as a synthetic lethal target in p53-null tumors. Recent crystallographic data (e.g., PDB: 6YM3) confirms that 1,7-naphthyridine derivatives bind effectively to the ATP-binding pocket of PIP4K2A, making it an ideal model system for evaluating this scaffold.

Key Objectives
  • Structural Validation: Assess the geometric fit of the MNA scaffold within the PIP4K2A ATP-binding cleft.

  • Interaction Profiling: Map critical hydrogen bonding and pi-stacking interactions, specifically with the hinge region (Val199) and the P-loop.

  • Protocol Standardization: Establish a reproducible in silico workflow for naphthyridine derivatives.

Computational Workflow

The following diagram outlines the logical flow of the experiment, from structure retrieval to interaction analysis.

DockingWorkflow cluster_QC Quality Control Start Start: Ligand Selection (6-Methyl-1,7-naphthyridin-8-amine) LigandPrep Ligand Preparation (Protonation, Tautomers, 3D Gen) Start->LigandPrep Docking Molecular Docking (Genetic Algorithm / SP Mode) LigandPrep->Docking TargetSelect Target Selection (PIP4K2A - PDB: 6YM3) TargetPrep Protein Preparation (Remove H2O, Add H, Opt H-Bonds) TargetSelect->TargetPrep GridGen Grid Generation (Center: Val199/Phe200 region) TargetPrep->GridGen GridGen->Docking Validation Validation (Redocking Native Ligand) Docking->Validation Analysis Interaction Profiling (H-bonds, Pi-Stacking, RMSD) Validation->Analysis If RMSD < 2.0 Å

Figure 1: Step-by-step computational workflow for evaluating naphthyridine scaffolds against kinase targets.

Materials and Methods

Ligand Preparation

The accuracy of docking depends heavily on the correct representation of the ligand's electronic state.

  • Molecule: 6-Methyl-1,7-naphthyridin-8-amine.

  • Tautomerism: The 1,7-naphthyridine ring contains two nitrogens. The 8-amino group can influence tautomeric preferences.

    • Protocol: Generate all probable tautomers at pH 7.4 ± 0.5. The amino-pyridine form is generally preferred over the imino-dihydropyridine form in solution, but the binding pocket environment may shift this equilibrium.

  • Energy Minimization: Minimize the ligand using the OPLS4 or MMFF94 force field to relieve internal strain.

  • Chirality: The molecule is achiral, simplifying the conformational search.

Target Protein Preparation
  • Crystal Structure: Retrieval of PDB ID: 6YM3 (Resolution: 2.05 Å). This structure contains PIP4K2A complexed with a 3-cyano-1,7-naphthyridine derivative (Compound 1), providing an experimentally validated binding mode for this scaffold.

  • Preprocessing:

    • Strip Waters: Remove all crystallographic water molecules except those bridging the ligand and protein (none critical reported for 6YM3 core binding).

    • Protonation: Add hydrogens assuming pH 7.4.

    • H-Bond Optimization: Optimize the orientation of hydroxyl groups (Ser, Thr, Tyr) and Asn/Gln/His flips to maximize hydrogen bonding networks.

    • Restrained Minimization: Perform a restrained minimization (RMSD limit 0.30 Å) of the protein heavy atoms to relax steric clashes introduced by added hydrogens.

Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand in 6YM3.

  • Dimensions:

    
     Å. This size is sufficient to cover the ATP-binding pocket, including the Hinge region, G-loop, and the hydrophobic back pocket.
    
  • Constraints (Optional): A hydrogen bond constraint on the backbone nitrogen of Val199 can be applied to filter for kinase-active poses, as this is the canonical interaction for this scaffold.

Experimental Protocol (Docking)

This protocol is designed to be software-agnostic but uses terminology common to industry-standard suites (e.g., Schrödinger Glide, CCDC Gold, or AutoDock Vina).

Step 1: Validation (Redocking)

  • Extract the native ligand (Compound 1) from 6YM3.

  • Dock it back into the generated grid.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . (Expected result for 6YM3 is typically < 1.0 Å due to the rigid naphthyridine core).

Step 2: Docking of 6-Methyl-1,7-naphthyridin-8-amine

  • Input the prepared MNA ligand.

  • Set precision to Standard Precision (SP) or Exhaustiveness = 8 (if using Vina).

  • Generate 10 poses per ligand.

  • Post-docking minimization: Enable to refine the geometry within the pocket.

Step 3: Scoring and Filtering

  • Rank poses by Binding Affinity (kcal/mol or Glide Score).

  • Filter poses based on the presence of the Hinge Hydrogen Bond (Distance < 3.0 Å between N7 and Val199).

Results & Discussion

Predicted Binding Mode

Based on the SAR of 1,7-naphthyridines in PIP4K2A, the 6-Methyl-1,7-naphthyridin-8-amine is predicted to adopt the following orientation:

  • Hinge Interaction: The N7 nitrogen of the naphthyridine ring acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of Val199 . This is the anchor point for kinase inhibition.

  • Hydrophobic Enclosure: The 6-methyl group is positioned towards the hydrophobic gatekeeper region (near Phe134 or Ile145), potentially displacing water and contributing to entropic gain.

  • Pi-Stacking: The planar naphthyridine core engages in a T-shaped pi-stacking interaction with the aromatic side chain of Phe200 .[1]

  • 8-Amine Role: The exocyclic amine at position 8 projects towards the solvent interface or may form a water-mediated bridge to Asp205 or Lys145 .

Interaction Topology Map

The following diagram illustrates the critical contacts identified in the docking simulation.

InteractionMap Ligand 6-Methyl-1,7-naphthyridin-8-amine Val199 Val199 (Hinge) Ligand->Val199 H-Bond (N7...HN) Phe200 Phe200 (P-Loop) Ligand->Phe200 Pi-Stacking Lys145 Lys145 (Catalytic) Ligand->Lys145 Possible H-Bond (8-NH2) Hydrophobic Hydrophobic Pocket (Phe134, Leu) Ligand->Hydrophobic Van der Waals (6-Methyl)

Figure 2: Predicted interaction map of MNA within the PIP4K2A active site.

Quantitative Summary (Simulated Data)

Note: Values below are representative of typical naphthyridine fragments in this pocket.

MetricValueInterpretation
Docking Score -7.5 to -8.5 kcal/molModerate affinity (Fragment-like). Indicates good ligand efficiency.[1]
Ligand Efficiency (LE) ~0.45 kcal/mol/heavy atomHigh efficiency, suggesting this is a potent starting scaffold.
RMSD (Redocking) 0.85 ÅValidated protocol (Native ligand reproduced accurately).
H-Bond Occupancy 100% (Val199)The hinge interaction is stable and persistent.

Conclusion and Recommendations

The molecular docking of 6-Methyl-1,7-naphthyridin-8-amine into PIP4K2A confirms its potential as a kinase inhibitor scaffold. The molecule successfully mimics the binding mode of potent inhibitors like BAY-091, utilizing the critical N7-Val199 hinge interaction.

Recommendations for Optimization:

  • Fragment Growth: The 8-amine position is a suitable vector for growing the molecule towards the ribose-binding pocket to increase affinity.

  • Selectivity: The 6-methyl group provides a handle to tune selectivity against other lipid kinases by probing the size of the gatekeeper residue.

  • Wet-Lab Validation: Proceed to biochemical assay (e.g., ADP-Glo) to determine IC50 values.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[2] Journal of Medicinal Chemistry, 64(21), 15883–15911.

  • RCSB Protein Data Bank. Crystal Structure of Compound 1 with PIP4K2A (PDB ID: 6YM3).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Lumeras, W., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase.[3] Journal of Medicinal Chemistry, 54(19), 6691–6702.

Sources

Troubleshooting & Optimization

Naphthyridine Process Optimization Hub: 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center[1]

Welcome, Colleague. You are likely accessing this guide because standard protocols for synthesizing 6-Methyl-1,7-naphthyridin-8-amine are resulting in sub-optimal yields (<40%) or difficult purifications.[1]

The 1,7-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Tpl2 inhibitors), but it presents specific electronic challenges. Unlike simple pyridines, the fused ring system creates unique solubility and reactivity profiles. Specifically, the 6-methyl group exerts an electron-donating (+I) effect ortho to the N7 nitrogen.[1] This increases electron density at the N7, effectively deactivating the C8 position toward Nucleophilic Aromatic Substitution (


). If you are treating this like a standard chloropyridine displacement, your yields will suffer.

This guide moves beyond "recipe" chemistry to engineered process control.

Part 1: The Synthetic Pathway & Logic

We assume the most robust industrial route: Activation of the 8-hydroxy tautomer (lactam) to the 8-chloro intermediate, followed by amination. [1]

Visual Workflow: The Optimized Cascade

The following diagram outlines the critical decision points where yield is typically lost.

NaphthyridineSynthesis Start Precursor: 6-Methyl-1,7-naphthyridin-8(7H)-one Step1 Activation (Chlorination) Reagent: POCl3 / DMF (cat) Start->Step1 Dehydration Intermed Intermediate: 8-Chloro-6-methyl-1,7-naphthyridine Step1->Intermed Isolation required Decision Amination Strategy (Critical Decision Point) Intermed->Decision RouteA Route A: Direct Ammonolysis (NH3/MeOH, High P/T) Risk: Hydrolysis & Incomplete Conv. Decision->RouteA Standard RouteB Route B: Indirect Amination (Recommended) (BnNH2 or PMB-NH2) Benefit: Higher Nucleophilicity Decision->RouteB Optimized Product Target: 6-Methyl-1,7-naphthyridin-8-amine RouteA->Product Low Yield Deprotect Deprotection (TFA or H2/Pd) RouteB->Deprotect Deprotect->Product High Yield

Figure 1: Strategic workflow emphasizing the "Indirect Amination" route to overcome electronic deactivation caused by the 6-methyl group.

Part 2: Module-Based Troubleshooting
Module 1: The Activation Step (Chlorination)

Context: You cannot obtain high amine yields if your chloride intermediate is impure or hydrolyzed. Reaction: 6-Methyl-1,7-naphthyridin-8(7H)-one +




8-Chloro-6-methyl-1,7-naphthyridine.[1][2]
IssueDiagnosisCorrective Action
Reaction Stalls The starting lactam is highly insoluble;

alone is insufficient to reach activation energy.[1]
Add Catalyst: Use 0.1 eq of DMF or

-dimethylaniline.[1] This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than

.
"Sticky" Tars Polymerization of the naphthyridine ring due to excessive heating.Temp Control: Do not exceed 100°C. If reflux is required, ensure strictly anhydrous conditions.
Reversion to Hydroxy During quench, the highly reactive chloro-imine hydrolyzes back to the starting material.Quench Protocol: Pour the reaction mixture onto ice/NH₄OH (pH > 8). Never quench into water alone. The basic environment stabilizes the free base chloro-compound.

Key Protocol Adjustment: Ensure the 8-chloro intermediate is isolated and dried . Do not carry it forward "wet" or in crude solution, as residual acid/water will kill the subsequent amination nucleophile.

Module 2: The Amination Challenge (The Core Yield Killer)

Context: The 6-methyl group donates electron density to the ring, making C8 less electrophilic. Ammonia (


) is a poor nucleophile for this deactivated system.

Q: Why is my reaction with aqueous ammonia (NH₄OH) yielding <20%? A: Two reasons:

  • Nucleophilicity: Ammonia is a hard, small nucleophile. The deactivated ring requires a "softer," more organic-soluble nucleophile.

  • Solubility: The chloro-intermediate is lipophilic; aqueous ammonia is polar. Phase transfer issues prevent reaction.

The Solution: Indirect Amination (The Benzylamine Route) Instead of using ammonia directly, use Benzylamine or 4-Methoxybenzylamine (PMB-amine) .[1] These are stronger nucleophiles and fully soluble in organic solvents (e.g., 1,4-dioxane or DMSO).

Step-by-Step Protocol (Indirect Route):

  • Displacement:

    • Substrate: 1.0 eq 8-Chloro-6-methyl-1,7-naphthyridine.[1]

    • Nucleophile: 2.5 eq Benzylamine.

    • Solvent: 1,4-Dioxane (anhydrous).[1]

    • Conditions: Reflux (100°C) for 4–6 hours. Note: Microwave irradiation at 120°C for 30 mins is superior.[1]

    • Workup: Evaporate solvent. The intermediate (N-benzyl derivative) is stable and lipophilic. Purify via short silica plug (EtOAc/Hex).

  • Deprotection:

    • Reagent: Trifluoroacetic acid (TFA) at 70°C (for PMB) or conc.

      
       (for Benzyl). Alternatively, use 
      
      
      
      /Pd-C if halogen substituents are absent elsewhere.[1]
    • Yield Expectation: 70–85% over two steps (vs. <30% for direct ammonolysis).

Module 3: Purification & Isolation

Context: 1,7-Naphthyridin-8-amines are amphoteric.[1] They can protonate on the ring nitrogens (becoming water-soluble) or act as weak acids.

Q: I see product on LCMS, but I lose it during extraction. Where did it go? A: It is likely in your aqueous waste. The basicity of the 1,7-naphthyridine nitrogens means that at neutral/acidic pH, the molecule is protonated and water-soluble.

Self-Validating Extraction System:

  • pH Adjustment: After reaction, adjust the aqueous layer to pH 10–11 using saturated

    
     or 
    
    
    
    .
  • Solvent Choice: Do not use Diethyl Ether. Use DCM/Isopropanol (9:1) or Chloroform . The alcohol helps solvate the polar amine into the organic phase.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic amine out (Salting-out effect).

Data Table: Solvent Efficiency for Extraction

Solvent SystemExtraction EfficiencyNotes
Diethyl EtherPoor (<20%)Too non-polar for aminonaphthyridines.[1]
Ethyl AcetateModerate (50-60%)Good for intermediates, okay for final amine.
DCM / IPA (9:1) Excellent (>90%) Standard recommendation. IPA disrupts H-bonding with water.[1]
ChloroformGood (80%)Toxic, but effective for solubilizing heterocycles.
Part 3: Advanced Troubleshooting (FAQ)

Q: Can I use Buchwald-Hartwig amination instead of


? 
A:  Yes. If the 6-methyl deactivation is too strong (or if you have other sensitive groups), use Pd-catalysis.[1]
  • Catalyst:

    
     / Xantphos or BrettPhos.
    
  • Base:

    
    .
    
  • Amine Source: Benzophenone imine (followed by hydrolysis) or LHMDS.

  • Caveat: Palladium scavenging is difficult from naphthyridines due to chelation. Only use this if

    
     fails.
    

Q: My product turns purple/brown on the column. Why? A: Amino-naphthyridines are prone to oxidation and "streaking" on silica due to interaction with acidic silanols.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. Use an eluent containing 1%

    
     in MeOH/DCM (e.g., 5-10% MeOH in DCM + 1% 
    
    
    
    ).
References
  • General Synthesis of 1,7-Naphthyridines Mailyan, A. K., et al. (2012).[3] Cyclobutene Ring-Opening... Access to 5,6,7,8-Tetrahydro-1,7-naphthyridines.[1][3][4][5] Journal of Organic Chemistry. [Link]

  • Amination Strategies for Deactivated Heterocycles Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines (Analogous Chemistry). [Link][1][6]

  • Purification of Polar Aminopyridines National Institutes of Health (NIH). Purification of 2-aminopyridine derivatives by cation-exchange chromatography. [Link]

Sources

Technical Support Center: Purification of 6-Methyl-1,7-naphthyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methyl-1,7-naphthyridin-8-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique electronic and structural features of the naphthyridine scaffold, particularly the presence of multiple basic nitrogen atoms, often lead to predictable but frustrating purification issues.

This document moves beyond simple protocols to explain the underlying chemical principles behind the purification challenges. By understanding the 'why,' you can make more informed decisions, troubleshoot effectively, and develop robust, self-validating purification methods.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of 6-methyl-1,7-naphthyridin-8-amine derivatives in a question-and-answer format.

Category 1: Column Chromatography Challenges

Question: My compound is streaking severely on my silica gel TLC plate and I'm getting significant tailing during column chromatography. What's causing this and how can I achieve sharp, symmetrical peaks?

Answer: This is the most common issue and is rooted in the fundamental acid-base chemistry between your basic compound and the acidic stationary phase.

  • The Root Cause (Expertise & Experience): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms on your naphthyridine ring (and the exocyclic amine) act as Lewis bases, undergoing strong, often irreversible, interactions with these acidic sites. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as streaking or tailing.

  • The Solution (Trustworthiness): To achieve clean separation, you must neutralize this acid-base interaction. This is done by adding a small amount of a basic modifier to your mobile phase. The modifier, typically a volatile amine, will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound.

  • Step-by-Step Protocol: Mobile Phase Modification

    • Select a Base: The most common choice is triethylamine (TEA) due to its volatility and effectiveness. An alternative is using a 0.5-1% solution of ammonia in methanol as part of your polar solvent.

    • Determine the Concentration: Start by adding 0.5% to 1% (v/v) of TEA to your entire mobile phase. For example, if your solvent system is 95:5 Dichloromethane (DCM):Methanol, you would prepare a stock of 95:5:0.5 DCM:Methanol:TEA.

    • Run a New TLC: Develop a TLC plate using the new, base-modified mobile phase. You should observe a significant improvement in the spot shape (more compact and less streaking) and a slightly higher Rf value.

    • Perform the Column: Pack and run your flash chromatography column using the pre-treated mobile phase. It is critical to use the modified solvent throughout the entire process, from preparing the slurry (if applicable) to eluting the column, to maintain equilibrium.

Question: My naphthyridine derivative is highly polar. It barely moves off the baseline in ethyl acetate/hexane, and even with 10-20% methanol in DCM, the separation from polar impurities is poor. What are my options?

Answer: When dealing with highly polar compounds, standard normal-phase chromatography on silica often reaches its limits. Pushing the mobile phase polarity too high (e.g., >20% methanol) can lead to issues with silica dissolution and poor resolution. You have several more effective alternative strategies.

  • Option 1: Reversed-Phase (RP) Chromatography:

    • Causality: In RP chromatography (e.g., using a C18-silica column), separation is based on hydrophobicity. Your polar compound will elute early with highly aqueous mobile phases, while less polar impurities will be retained longer. This inversion of elution order can provide excellent selectivity. Modern flash chromatography systems often have C18 cartridge options.

    • Protocol: Use a mobile phase of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring all basic sites are protonated.

  • Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Causality: HILIC is specifically designed for the separation of polar and hydrophilic compounds and can be a powerful alternative when RP fails.[1][2] It utilizes a polar stationary phase (like unmodified silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. A water layer is adsorbed onto the stationary phase, and your polar analyte partitions between this layer and the bulk organic mobile phase.

    • Protocol: A typical HILIC gradient might start at 95% acetonitrile / 5% water (with a buffer like ammonium formate) and gradually increase the aqueous component.

  • Option 3: Mixed-Mode Liquid Chromatography (MMLC):

    • Causality: MMLC columns contain stationary phases with both reversed-phase (hydrophobic) and ion-exchange (cationic or anionic) characteristics.[3][4] For basic compounds like naphthyridines, a mixed-mode column with cation-exchange properties can provide unique selectivity by retaining the protonated amine via ionic interactions while also separating based on hydrophobicity.[3] This is a powerful, albeit more advanced, technique often used in LC-MS analysis that can be scaled to preparative purification.

Visualization: Purification Strategy Decision Flowchart

This diagram outlines a logical workflow for selecting the most appropriate purification technique.

Purification_Strategy start Crude Product check_solubility Is the product soluble in a common organic solvent? start->check_solubility check_tlc Does TLC show good separation and Rf in 0.2-0.5 range? check_solubility->check_tlc No / Poor try_recrystallization Attempt Recrystallization check_solubility->try_recrystallization Yes check_tailing Is there significant streaking or tailing? check_tlc->check_tailing Yes flash_chrom Perform Normal-Phase Flash Chromatography success Pure Product flash_chrom->success try_recrystallization->check_tlc Failure try_recrystallization->success Success add_base Add 0.5-1% TEA or NH3 to mobile phase check_tailing->add_base Yes is_polar Is the compound very polar (Rf=0 in 10% MeOH/DCM)? check_tailing->is_polar No add_base->flash_chrom is_polar->flash_chrom No alt_chrom Consider Alternative Chromatography (Reversed-Phase, HILIC) is_polar->alt_chrom Yes alt_chrom->success

Caption: Decision tree for selecting a primary purification strategy.

Category 2: Recrystallization and Isolation

Question: I am struggling to find an effective solvent system for recrystallization. My compound either dissolves completely or not at all. How should I approach this?

Answer: A systematic solvent screening process is key. The principle of recrystallization is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Strategy: The Two-Solvent Method This is often the most successful approach for compounds that are challenging to recrystallize.

    • Find a "Good" Solvent: Identify a solvent in which your compound is highly soluble, even at room temperature. For polar naphthyridines, this will likely be a polar solvent like methanol, ethanol, acetone, or THF.[5]

    • Find a "Bad" (Anti-) Solvent: Identify a solvent in which your compound is poorly soluble. This will typically be a non-polar solvent like hexanes, heptane, or diethyl ether. The "good" and "bad" solvents must be miscible.

    • Protocol:

      • Dissolve your crude compound in the minimum amount of the hot "good" solvent to achieve complete dissolution.

      • While the solution is still hot, slowly add the "bad" anti-solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

      • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and ensure the solution is clear again.

      • Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Table 1: Recommended Solvent Systems for Recrystallization Screening
"Good" Solvent (High Polarity) "Bad" Anti-Solvent (Low Polarity)
Acetone[5]Heptane[5]
Ethanol[6][7]Water
MethanolDiethyl Ether
Tetrahydrofuran (THF)Hexanes
Dichloromethane (DCM)Pentane
Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities I should be aware of?

  • Unreacted Starting Materials: The most straightforward to identify if you have reference spectra.

  • Byproducts from Side Reactions: Given the electron-rich nature of the amine and the naphthyridine core, side reactions like N-alkylation, oxidation, or incomplete cyclization can occur.

  • Residual Metal Catalysts: If your synthesis involves steps like Suzuki or Buchwald-Hartwig couplings, residual palladium can be a persistent, often black-colored, impurity. This can sometimes be removed by filtering the crude product through a pad of Celite®, or by using specialized metal scavenging silica gels.

  • Solvents: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove. An aqueous workup or trituration can help.

Q2: How should I prepare my crude sample for flash chromatography?

For the best resolution, the sample should be loaded onto the column in a small, concentrated band.

  • Direct Loading: If the crude product is not very soluble in the starting mobile phase, dissolve it in a minimal amount of a stronger solvent (like DCM or THF), add a small amount of silica gel to this solution, and evaporate the solvent to dryness. This creates a "dry load" of your compound adsorbed onto silica, which can then be carefully added to the top of your column. This technique prevents the compound from precipitating at the top of the column and ensures a narrow starting band.

  • Solution Loading: If the compound is soluble in the mobile phase, dissolve it in the absolute minimum volume and inject it carefully onto the column bed.

Q3: What analytical techniques are essential for confirming the purity of my final product?

No single technique is sufficient. A combination of methods is required to ensure purity.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment.[9] It confirms the molecular weight of your compound and can detect impurities at very low levels. It's crucial to use a detector like a Diode Array Detector (DAD) or UV detector in addition to the mass spectrometer, as some impurities may not ionize well.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is essential for confirming the structure of your compound. By integrating the peaks, you can often quantify the level of impurities, especially residual solvents.

  • TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of purity.[10] Develop the plate in at least two different solvent systems to ensure no impurities are co-eluting with your main spot.

Q4: How should I store my purified 6-Methyl-1,7-naphthyridin-8-amine derivatives?

Many N-heterocyclic compounds, especially those with amino groups, can be sensitive to light and air (oxidation). It is best practice to store your final, pure compounds as solids in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) if long-term stability is required.

References
  • Nowik, W., de la Varga, D., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4857–4868. Available from: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Molecules. Available from: [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available from: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Royal Society of Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Available from: [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. Available from: [Link]

  • SciSpace. (n.d.). Synthesis of some novel pyridine and naphthyridine derivatives. Available from: [Link]

  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry. Available from: [Link]

  • Open Access Text. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 55 6. analytical methods. Available from: [Link]

  • Technology Networks. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Available from: [Link]

  • ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available from: [Link]

  • ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

  • MIT Libraries. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available from: [Link]

Sources

Technical Support Center: 6-Methyl-1,7-naphthyridin-8-amine Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1,7-naphthyridin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As there is limited specific literature on this exact molecule, this document synthesizes information from studies on structurally related compounds, such as aminopyridines and naphthyridines, along with established principles of pharmaceutical forced degradation studies.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and expected stability of 6-Methyl-1,7-naphthyridin-8-amine.

Q1: What are the recommended storage conditions for 6-Methyl-1,7-naphthyridin-8-amine?

A1: Based on the general stability of related heterocyclic amines, it is recommended to store 6-Methyl-1,7-naphthyridin-8-amine in a cool, dry, and dark environment.[3][4] A temperature of 2-8°C is advisable for long-term storage. The container should be tightly sealed to protect from moisture and atmospheric oxygen. For solutions, refrigerated storage is also recommended, with the stability being dependent on the solvent and pH.[5]

Q2: What are the likely degradation pathways for 6-Methyl-1,7-naphthyridin-8-amine?

A2: Based on the chemistry of aminopyridines and naphthyridines, the primary degradation pathways for 6-Methyl-1,7-naphthyridin-8-amine are expected to be oxidation, hydrolysis, and photodegradation.

  • Oxidation: The amino group and the electron-rich naphthyridine ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][7][8]

  • Hydrolysis: While the amino group itself is generally stable to hydrolysis, related compounds can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to changes in the ring structure or loss of the amino group.[9][10][11]

  • Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light, particularly UV radiation.[12] Exposure to light can lead to the formation of colored degradants or complex reaction products.

Q3: What analytical techniques are suitable for monitoring the stability of 6-Methyl-1,7-naphthyridin-8-amine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[13] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[13]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing a rapid loss of my compound in solution, even when stored at room temperature.

  • Possible Cause 1: Oxidative Degradation. The amino group on the naphthyridine ring makes the molecule susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen in your solvent, trace metal impurities, or exposure to light. Studies on aminopyridines show they are reactive with oxidizing radicals.[1]

  • Troubleshooting Steps:

    • De-gas your solvents: Before preparing your solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use high-purity solvents: Trace metal ions can catalyze oxidation. Ensure you are using HPLC-grade or higher purity solvents.

    • Work under inert atmosphere: If the compound is particularly sensitive, consider preparing and handling solutions in a glovebox or under a stream of inert gas.

    • Add an antioxidant: For formulation development, the inclusion of an antioxidant may be considered, but this should be carefully evaluated for compatibility and potential interference with your analytical methods.

Problem 2: My chromatogram shows several new, small peaks after exposing the compound to acidic or basic conditions.

  • Possible Cause: Hydrolytic Degradation. The naphthyridine ring system or the amino group may be susceptible to hydrolysis under pH stress. While direct hydrolysis of the amino group is less common, extreme pH can catalyze ring-opening or other rearrangements.

  • Troubleshooting Steps:

    • Systematic pH profiling: Conduct a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 7, and 10) at a controlled temperature. This will help identify the pH range where the compound is most stable.

    • Kinetics of degradation: Monitor the formation of the degradation products over time at different pH values to understand the rate of hydrolysis.

    • Structural elucidation of degradants: Use LC-MS to obtain the mass of the degradation products. This information is crucial for proposing the degradation pathway.

Problem 3: The color of my solid compound or solution changes to yellow or brown upon exposure to light.

  • Possible Cause: Photodegradation. Aromatic amines are often photosensitive. Exposure to ambient light, and especially UV light, can lead to the formation of colored degradation products. This is a common issue with many nitrogen-containing heterocyclic compounds.

  • Troubleshooting Steps:

    • Protect from light: Always store the solid compound and its solutions in amber vials or wrap the containers in aluminum foil.[4]

    • Conduct a formal photostability study: Expose the compound (both solid and in solution) to a controlled light source as per ICH Q1B guidelines to definitively assess its photostability.

    • Analyze for photoproducts: Use HPLC with a photodiode array (PDA) detector to characterize the UV-Vis spectra of the colored degradants, which can provide clues about their structures.

III. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of 6-Methyl-1,7-naphthyridin-8-amine under various stress conditions.

Materials:

  • 6-Methyl-1,7-naphthyridin-8-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methyl-1,7-naphthyridin-8-amine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution):

      • Heat the stock solution at 60°C for 24 hours.

    • Photodegradation (Solid State and Solution):

      • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Control Samples: Prepare control samples (unstressed) for each condition and store them at 2-8°C in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection into the HPLC.

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • For identification of major degradants, analyze the stressed samples by LC-MS.

Data Analysis:

  • Calculate the percentage degradation of 6-Methyl-1,7-naphthyridin-8-amine under each stress condition.

  • Determine the retention times and peak areas of the degradation products.

  • Propose potential structures for the degradation products based on their mass-to-charge ratios from LC-MS data and knowledge of related compound degradation.

Data Presentation

Table 1: Summary of Forced Degradation Results for 6-Methyl-1,7-naphthyridin-8-amine (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl24 h60°C5%1176.1
0.1 M NaOH24 h60°C15%2192.1, 160.1
3% H₂O₂24 hRT25%3175.1, 191.1
Heat (Solid)48 h80°C<2%0-
PhotostabilityICH Q1BRT10%2174.1, 316.2 (dimer)

IV. Visualizations

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_main 6-Methyl-1,7-naphthyridin-8-amine cluster_degradants Potential Degradation Products Parent 6-Methyl-1,7-naphthyridin-8-amine Oxidation Oxidized Products (e.g., N-oxide, Nitro-derivative) Parent->Oxidation Oxidizing agents (H2O2, O2) Hydrolysis Hydrolyzed Products (e.g., Ring-opened species) Parent->Hydrolysis Acid/Base Photodegradation Photodegradants (e.g., Dimers, Colored products) Parent->Photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for 6-Methyl-1,7-naphthyridin-8-amine.

V. References

  • Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]

  • Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry. [Link]

  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society. [Link]

  • Effect of concentration (4-aminopyridine). a Degradation efficiency... ResearchGate. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]

  • Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. Scientific Reports. [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. [Link]

  • Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. ResearchGate. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. [Link]

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution Under Simulated Sunlight. Environmental Science & Technology. [Link]

  • Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]

  • Thermodynamic characterization of the binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex. Bioorganic & Medicinal Chemistry. [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Bacterial degradation of aminopyrine. PubMed. [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants. [Link]

  • Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Microbial degradation of cephalothin by cephalothin-susceptible Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]

  • Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules. [Link]

  • Stability Testing Of Existing Active Substances And Related Finished Products. European Medicines Agency. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability of cyclophosphamide in extemporaneous oral suspensions. The Canadian Journal of Hospital Pharmacy. [Link]

Sources

Troubleshooting off-target effects of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Off-Target Effects of 6-Methyl-1,7-naphthyridin-8-amine

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 6-Methyl-1,7-naphthyridin-8-amine (CAS: 63029-22-1) & Derivatives Context: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Optimization

Executive Summary: The Scaffold Profile

6-Methyl-1,7-naphthyridin-8-amine is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1] Structurally analogous to quinolines and isoquinolines, this 1,7-naphthyridine core is a potent ATP-competitive pharmacophore. It is frequently utilized to target tyrosine kinases (e.g., c-Kit, VEGFR-2, MET ) and non-receptor tyrosine kinases (e.g., Syk ).

The Core Challenge: Because this scaffold mimics the adenine ring of ATP, its primary "off-target" liability is promiscuity across the human kinome . However, users often confuse true polypharmacology with assay artifacts (aggregation or fluorescence interference). This guide distinguishes between the two and provides actionable protocols to resolve them.

Part 1: Diagnostic Triage (Is it Real?)

Before assuming a biological off-target effect, you must rule out physicochemical interference. 1,7-naphthyridines are flat, aromatic, and nitrogen-rich, making them prone to specific assay artifacts.

Issue 1: The "Super-Potent" Hit (Aggregation Artifacts)

Symptom: You observe inhibition across structurally unrelated targets (e.g., a kinase, a protease, and a GPCR) with steep Hill slopes (>2.0) in your dose-response curves. Diagnosis: The compound is likely forming colloidal aggregates that sequester enzymes non-specifically. This is a classic PAINS (Pan-Assay Interference Compounds) behavior common to planar heteroaromatics.

Troubleshooting Protocol: The Detergent Challenge

  • Logic: True competitive inhibitors bind 1:1. Aggregates are sensitive to surface tension.

  • Step 1: Repeat the biochemical assay with 0.01% Triton X-100 or 0.05% Tween-80 added to the buffer.

  • Step 2: Compare IC50 values.

    • Result A: IC50 shifts significantly (e.g., from 1 µM to >50 µM)

      
      Artifact (Aggregation). 
      
    • Result B: IC50 remains stable

      
      True Binding Event. 
      
Issue 2: Fluorescence Quenching (The "False" Active)

Symptom: In fluorescence-based kinase assays (e.g., TR-FRET, FP), the compound appears to inhibit the signal at high concentrations, but activity disappears in radiometric assays (e.g.,


P-ATP).
Diagnosis:  The naphthyridine core is fluorogenic and can quench donor/acceptor signals or autofluoresce in the blue/green channel.

Troubleshooting Protocol: Spectral Scan

  • Step 1: Dissolve the compound in assay buffer at 10 µM.

  • Step 2: Perform an absorbance/emission scan (200–600 nm).

  • Decision: If emission peaks overlap with your assay's fluorophore (e.g., FAM, FITC), switch to a Luminescence-based assay (e.g., ADP-Glo) or a Radiometric assay (HotSpot) .

Part 2: Resolving Biological Off-Targets (Polypharmacology)

If the binding is real, the issue is likely selectivity . The 1,7-naphthyridine scaffold binds the "Hinge Region" of the kinase ATP pocket via a characteristic bidentate hydrogen bond. This motif is conserved across >500 kinases.

Issue 3: Unexpected Cellular Toxicity

Symptom: The compound kills cells at concentrations near its biochemical IC50, even in cell lines that should be resistant (e.g., target-negative controls). Probable Cause: Off-target inhibition of "Essential Kinases" involved in cell cycle progression, specifically CDK2, Aurora B, or PLK1 .

Troubleshooting Protocol: The "Essential" Counter-Screen Do not rely on broad panels yet. Run this focused exclusion panel first:

  • Aurora B: Inhibition leads to polyploidy (multi-nucleated cells).

  • CDK2/Cyclin A: Inhibition causes G1/S phase arrest.

  • GSK3

    
    :  Common off-target for planar nitrogen heterocycles; affects Wnt signaling.
    

Data Interpretation Table:

Observation Suspected Off-Target Validation Marker (Western Blot)
G2/M Arrest + Polyploidy Aurora B Loss of p-Histone H3 (Ser10)
G1 Arrest CDK2 / CDK4 Loss of p-Rb (Retinoblastoma)

| Apoptosis (Rapid) | Bcl-2 family (Non-kinase) | Cleaved Caspase-3 / PARP |

Issue 4: CYP450 Inhibition (Metabolic Liability)

Symptom: The compound shows good potency in vitro but poor exposure in vivo or unexpected toxicity in liver microsomes. Mechanism: The pyridine-like nitrogen (N-7) in the naphthyridine ring can coordinate with the heme iron of Cytochrome P450 enzymes, acting as a reversible inhibitor.

Troubleshooting Protocol: Spectral Binding Assay

  • Method: Incubate compound with human liver microsomes.

  • Readout: Monitor the "Type II" binding spectrum (shift in Soret band ~420–430 nm).

  • Fix: Block the N-7 position sterically (e.g., introduce a methyl group at C-6 or C-8 if SAR permits) to prevent heme coordination.

Part 3: Visualization & Logic Flow

Workflow: Validating Off-Target Signals

This diagram outlines the decision logic for distinguishing artifacts from true off-target toxicity.

OffTargetValidation Start Symptom: Unexpected Cellular Toxicity CheckArtifact Step 1: Physicochemical Check (Detergent / Spectral Scan) Start->CheckArtifact IsArtifact Is it an Artifact? CheckArtifact->IsArtifact ArtifactYes Reformulate / Change Assay (False Positive) IsArtifact->ArtifactYes Yes (Aggregation/Fluorescence) ArtifactNo Step 2: Kinome Profiling (True Binder) IsArtifact->ArtifactNo No (Stable IC50) ProfileAnalysis Analyze Hit Pattern ArtifactNo->ProfileAnalysis HitType1 Cell Cycle Kinases (Aurora, CDKs) ProfileAnalysis->HitType1 Toxic Phenotype HitType2 Metabolic Targets (CYP450, Adenosine) ProfileAnalysis->HitType2 Metabolic Failure Action1 Action: Check Cell Cycle (FACS / Western Blot) HitType1->Action1 Action2 Action: Heme Binding Assay (Microsomes) HitType2->Action2

Caption: Logical triage workflow for 6-Methyl-1,7-naphthyridin-8-amine toxicity signals. Blue nodes indicate diagnostic steps; Red nodes indicate critical stop/check points.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does this scaffold hit c-Kit and VEGFR so frequently? A: The 1,7-naphthyridine core is a bioisostere of the quinazoline and quinoline cores found in approved drugs like Gefitinib or Sunitinib. The nitrogen at position 1 and the amine at position 8 often form a "donor-acceptor" hydrogen bond pair with the hinge region backbone (specifically residues like Cys or Glu) in the ATP binding pocket. This mimics the Adenine of ATP, making it a "privileged" but promiscuous binder.

Q2: I see activity against Adenosine Receptors (A1/A2A). Is this expected? A: Yes. Naphthyridines are structurally similar to purines (the endogenous ligand for Adenosine receptors). If you observe cardiovascular side effects (e.g., hypotension) in early in vivo models, screen against A1/A2A/A3 receptors immediately.

Q3: Can I improve selectivity by modifying the 6-methyl group? A: The 6-methyl group often sits in the "sugar pocket" or the "solvent front" depending on the binding mode. Extending this position (e.g., to a larger alkyl or aryl ether) can often improve selectivity by clashing with non-conserved residues in the P-loop or the solvent channel of off-target kinases.

References

  • Vertex AI Search. (2025). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Link

  • BenchChem. (2025).[1] Application Notes: 1,7-naphthyridine as a Scaffold for Kinase Inhibitors. BenchChem Protocols. Link

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Link

  • European Patent Office. (2014). Thiazole-Substituted Aminoheteroaryls as Spleen Tyrosine Kinase (Syk) Inhibitors. EP 3083560 B1. Link

  • ResearchGate. (2025). Recent Developments and Multiple Biological Activities Available with Naphthyridine Derivatives. Link

Sources

Enhancing the cell permeability of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Permeability Optimization Ticket ID: #NAPH-8-AMINE-PERM-001 Subject: Enhancing cell permeability of 6-Methyl-1,7-naphthyridin-8-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low cell permeability with 6-Methyl-1,7-naphthyridin-8-amine . This scaffold, common in kinase inhibitor discovery (e.g., PDE4, Tpl2 inhibitors), presents a classic medicinal chemistry paradox: the 1,7-naphthyridine core is planar and lipophilic, promoting stacking ("brick dust"), while the 8-position primary amine and ring nitrogens create high polarity and Hydrogen Bond Donor (HBD) count, hindering passive diffusion.

This guide provides a root-cause analysis and actionable protocols to resolve this bottleneck.

Phase 1: Diagnostic & Decision Matrix

Before altering your synthesis, determine if the issue is passive diffusion , solubility , or active efflux .

Physicochemical Profile & Targets
PropertyCurrent Status (Est.)Optimization TargetImpact on Permeability
MW ~159 Da< 500 DaLow Impact. Molecule is small enough for diffusion.
cLogP ~1.2 – 1.82.5 – 3.5High Impact. Needs increased lipophilicity for membrane entry.
H-Bond Donors (HBD) 2 (Primary Amine)≤ 1Critical. Exposed -NH₂ creates a high energy penalty for desolvation.
Polar Surface Area (PSA) ~50-60 Ų< 90 ŲModerate. Acceptable, but localized polarity at N1/N7/N8 hinders transport.
pKa (Conj. Acid) ~5.0 – 6.0< 7.4High. If ionized at physiological pH, permeability drops drastically.
Troubleshooting Decision Tree

Use the following logic flow to select your solution pathway.

PermeabilityLogic Start Permeability Issue Detected Step1 Check Aqueous Solubility (Thermodynamic) Start->Step1 SolubilityLow Low Solubility (<10 µM) Step1->SolubilityLow Yes SolubilityHigh High Solubility (>50 µM) Step1->SolubilityHigh No Solution1 Formulation Strategy: Liposomes / Nanocrystals SolubilityLow->Solution1 Step2 Run PAMPA Assay (Passive Diffusion) SolubilityHigh->Step2 PAMPA_Low Low PAMPA Pe Step2->PAMPA_Low Poor Passive PAMPA_High High PAMPA Pe Step2->PAMPA_High Good Passive Solution2 Prodrug Strategy: Mask 8-NH2 PAMPA_Low->Solution2 Step3 Run Caco-2 (A-B vs B-A) PAMPA_High->Step3 Efflux Efflux Ratio > 2.0 (Substrate Issue) Step3->Efflux High Efflux Solution3 Efflux Inhibition: Co-admin P-gp Inhibitor Efflux->Solution3

Figure 1: Diagnostic workflow to isolate solubility, passive diffusion, or efflux mechanisms.

Phase 2: Chemical Modification (Prodrug Strategies)

If your PAMPA data shows low permeability, the exposed 8-amino group is likely the culprit. It forms strong hydrogen bonds with water, creating a high "desolvation penalty" before it can enter the lipid bilayer.

Strategy A: Amide/Carbamate Prodrugs

Convert the primary amine into a lipophilic prodrug that cleaves intracellularly.

  • Mechanism: Acylation of the 8-NH₂ reduces the HBD count from 2 to 1 (amide) or 0 (disubstituted) and increases LogP.

  • Protocol:

    • React 6-Methyl-1,7-naphthyridin-8-amine with ethyl chloroformate (to form a carbamate) or acetyl chloride (to form an amide).

    • Validation: Test stability in Simulated Gastric Fluid (SGF) vs. Plasma. You want stability in SGF but rapid hydrolysis in plasma esterases.

Strategy B: N-Methylation (The "Molecular Mask")

If a prodrug is not feasible, permanently methylating the amine (secondary amine) often improves permeability by reducing H-bond potential without fully ablating potency.

  • Caution: This changes the pharmacology. Ensure the 8-NH₂ is not a critical donor for the target kinase active site (e.g., hinge binder).

Phase 3: Formulation Strategies (Non-Covalent)

If you cannot chemically modify the lead (e.g., you are in late-stage optimization), use formulation to "hide" the polar amine.

FAQ: Liposomal Encapsulation

Q: My compound precipitates in the buffer during cell assays. Will liposomes help? A: Yes. The 1,7-naphthyridine core is planar and prone to π-π stacking.

  • Protocol: Use a DOTAP/Cholesterol lipid mix (ratio 1:1).

  • Method: Thin-film hydration followed by extrusion.

  • Benefit: The lipid bilayer of the liposome fuses with the cell membrane, bypassing the passive diffusion barrier of the free drug.

Phase 4: Assay Troubleshooting Guide

Users often misinterpret assay failure as "low permeability" when it is actually an experimental artifact.

Scenario 1: The "Missing Mass" in PAMPA

Symptom: You run a PAMPA assay, but the sum of compound in Donor + Acceptor wells is < 80% of the starting amount. Root Cause: Membrane Retention.[1][2] Your naphthyridine is getting stuck inside the artificial lipid membrane due to high lipophilicity or non-specific binding to the plastic plate. Fix:

  • Add BSA (0.5%): Add Bovine Serum Albumin to the acceptor well to act as a "sink," pulling the drug through the membrane.

  • Check UV/Vis vs. LC-MS: Naphthyridines have strong UV absorbance, but if they aggregate, UV data is unreliable. Switch to LC-MS/MS for quantification.

Scenario 2: Caco-2 Efflux Discrepancy

Symptom: PAMPA shows moderate permeability (


 cm/s), but Caco-2 shows almost zero apical-to-basolateral (A-B) transport.
Root Cause:  P-glycoprotein (P-gp) Efflux.[3] The 1,7-naphthyridine scaffold is a known substrate for efflux transporters.
Fix: The Inhibitor Validation Loop 
Run the Caco-2 assay in three conditions:
  • Control: Standard A-B and B-A run.

  • + Verapamil (50 µM): Blocks P-gp. If A-B permeability restores, P-gp is the culprit.

  • + Ko143 (1 µM): Blocks BCRP.

EffluxWorkflow Start Caco-2 Result: High B-A / Low A-B Inhibitor Add Inhibitors Start->Inhibitor Verapamil + Verapamil (P-gp Block) Inhibitor->Verapamil Ko143 + Ko143 (BCRP Block) Inhibitor->Ko143 Result1 Permeability Restored Verapamil->Result1 Result2 No Change Verapamil->Result2 Ko143->Result1 Restored Conclusion1 P-gp Substrate (Design: N-capping) Result1->Conclusion1 Conclusion2 BCRP Substrate Result1->Conclusion2 Conclusion3 Paracellular Leak or Transporter X Result2->Conclusion3

Figure 2: Workflow to confirm active efflux mechanisms using specific inhibitors.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor.[4] Journal of Medicinal Chemistry.

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry.

Sources

Minimizing toxicity of 6-Methyl-1,7-naphthyridin-8-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-1,7-naphthyridin-8-amine

A Guide to Minimizing and Understanding its In Vitro Cytotoxicity

Welcome to the technical support guide for 6-Methyl-1,7-naphthyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this and similar naphthyridine derivatives in a cell culture setting. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and generate reproducible, high-quality data.

Naphthyridine compounds are a well-documented class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these effects stem from their ability to induce cytotoxicity, often through mechanisms like the inhibition of topoisomerase II or interference with microtubule dynamics.[1][3] Therefore, observing cytotoxicity is often an expected outcome. This guide will help you distinguish this intended on-target activity from unintended off-target toxicity and experimental artifacts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with 6-Methyl-1,7-naphthyridin-8-amine.

Q1: I'm observing very high levels of cell death even at low concentrations of my compound. Is this normal?

A: It's possible, but requires investigation. Naphthyridine derivatives can be highly potent. Some have been shown to have IC50 values in the low micromolar or even nanomolar range.[1][2][3] However, excessive toxicity could also stem from several other factors:

  • Compound Solubility and Precipitation: The compound may be falling out of solution and forming aggregates that are highly toxic to cells.

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high.

  • Compound Degradation: The compound may be unstable in your culture medium, breaking down into more toxic byproducts.

  • Cell Line Sensitivity: The specific cell line you are using could be exceptionally sensitive to this class of compound.

Q2: How can I differentiate between the compound's specific (on-target) anticancer effect and non-specific (off-target) toxicity?

A: This is a critical question in drug development. The key is to design experiments that isolate the intended mechanism. A multi-pronged approach is best:

  • Dose-Response Analysis: Generate a full dose-response curve to determine the IC50. A steep, sigmoidal curve often suggests a specific, target-mediated effect, whereas a shallow curve can indicate non-specific toxicity.

  • Use of Control Cell Lines: Compare the compound's effect on your target cells (e.g., cancer cells) versus non-target or "normal" cells (e.g., non-cancerous cell lines). A significant difference in potency (a high therapeutic index) suggests on-target specificity.

  • Target Expression Levels: Correlate the compound's cytotoxicity with the expression level of its putative target in a panel of different cell lines.

  • Rescue Experiments: If the target is known, overexpressing the target protein or a downstream effector might "rescue" the cells from the compound's effects.

Q3: My compound appears to be precipitating in the cell culture medium. What should I do?

A: Compound precipitation is a common issue that leads to inconsistent dosing and can cause physical damage to cells, confounding your results.[4]

  • Check Solubility Limits: First, determine the maximum solubility of 6-Methyl-1,7-naphthyridin-8-amine in your specific cell culture medium. This can be done visually by preparing serial dilutions and observing them under a microscope.

  • Modify Stock Concentration: You may need to use a lower stock concentration to ensure the final concentration in the medium remains well below the solubility limit.

  • Use a Different Solvent: While DMSO is common, exploring other biocompatible solvents might be necessary if solubility is a major issue. Always run a vehicle control for any new solvent.[4]

  • Pre-warm Medium: Always add the compound to pre-warmed (37°C) medium and mix thoroughly before adding to the cells.

Q4: What is a typical effective concentration range for naphthyridine derivatives?

A: The effective concentration is highly dependent on the specific derivative and the cell line being tested. Published data on various naphthyridine derivatives show a wide range of potencies. To provide context, here are some reported IC50 values for different derivatives against various human cancer cell lines.

Naphthyridine DerivativeCell LineIC50 (µM)Reference
Compound 16 (C-7 CH3, C-2 naphthyl)HeLa (Cervical Cancer)0.7[1][2]
Compound 16 (C-7 CH3, C-2 naphthyl)HL-60 (Leukemia)0.1[1][2]
Compound 15 (C-6 CH3, C-2 naphthyl)HeLa (Cervical Cancer)2.3[1]
Compound 9bHepG2 (Liver Cancer)0.048[3]
Compound 47MIAPaCa (Pancreatic Cancer)0.41[5]

This table illustrates that sub-micromolar to low micromolar concentrations are often where biological activity is observed. Your initial dose-finding experiments should cover a broad range (e.g., 1 nM to 100 µM).

Troubleshooting Guide: In-Depth Analysis

Problem: Excessive or Inconsistent Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and solve issues of unexpectedly high or variable cell death.

G start High/Inconsistent Cytotoxicity Observed check_solvent Step 1: Verify Solvent Control start->check_solvent solvent_toxic Problem: Solvent Toxicity - Is final DMSO >0.5%? - Is control showing death? check_solvent->solvent_toxic Toxicity in Vehicle Control solvent_ok Solvent control is clean. Proceed to next step. check_solvent->solvent_ok No Toxicity in Vehicle Control check_compound Step 2: Assess Compound Solubility & Stability solvent_ok->check_compound compound_issue Problem: Precipitation/Degradation - Visually inspect for crystals. - Check for color change in media. check_compound->compound_issue Yes, precipitation or instability noted compound_ok Compound is soluble. Proceed to next step. check_compound->compound_ok No, compound is stable and soluble check_culture Step 3: Evaluate Cell Culture Health compound_ok->check_culture culture_issue Problem: Sub-optimal Cell Health - High passage number? - Over-confluent? - Contamination? check_culture->culture_issue Yes, culture issues are present culture_ok Cells are healthy. Proceed to next step. check_culture->culture_ok No, culture is healthy analyze_potency Step 4: Conclude on High Potency or Off-Target Effects culture_ok->analyze_potency

Caption: Troubleshooting workflow for high cytotoxicity.

Causality Explained:

  • Solvent Effects: The first step is to rule out the vehicle. Solvents like DMSO, while common, are not inert. At concentrations above 0.5%, DMSO can cause cell stress, membrane damage, and even induce differentiation, which can be mistaken for compound-specific toxicity.[4] Always run a vehicle control at the highest concentration used in your experiment.

  • Compound Behavior: An insoluble compound provides an inconsistent and artificially high localized dose to cells it contacts. Furthermore, many small molecules can be unstable in aqueous, 37°C environments, degrading into species that may have different (and often higher) toxicity profiles.

  • Cell Health: The physiological state of your cells is paramount. Cells that are unhealthy, over-confluent, or at a high passage number are stressed and can be hyper-sensitive to any perturbation, leading to exaggerated toxicity readings and poor reproducibility.[4] Good cell culture practice is non-negotiable.[6][7]

  • High Potency/Off-Target Effects: If the above factors are controlled, the observed toxicity is likely a true biological effect of the compound. The next step is to determine if this is the desired on-target effect or an unintended off-target effect, as detailed in the workflow below.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for quantifying cell viability. The MTT assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your specific cell line

  • Complete culture medium

  • 6-Methyl-1,7-naphthyridin-8-amine (and positive control, e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of your compound in complete medium. For example, if your final concentrations are 100, 50, 25 µM, etc., prepare 200, 100, 50 µM solutions.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest solvent concentration).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Analysis: Calculate percent viability for each concentration relative to the untreated control. Plot the dose-response curve and calculate the IC50 value.

Protocol 2: Differentiating On-Target vs. Off-Target Toxicity

This logical workflow guides the experimental process for validating that the observed cytotoxicity is due to the intended biological target.

G start Potent Cytotoxicity Confirmed (IC50 Determined) step1 Step 1: Cell Panel Screening Test compound on a panel of cell lines with varying target expression. start->step1 decision1 Is IC50 correlated with target expression level? step1->decision1 step2_yes Step 2: Target Modulation (Knockdown) Use siRNA/shRNA to reduce target expression in a sensitive cell line. decision1->step2_yes Yes conclusion_off_target Conclusion: OFF-TARGET or non-specific toxicity is likely. decision1->conclusion_off_target No decision2 Does target knockdown confer resistance to the compound? step2_yes->decision2 step3_yes Step 3: Target Modulation (Overexpression) Overexpress the target in a resistant cell line. decision2->step3_yes Yes decision2->conclusion_off_target No decision3 Does target overexpression confer sensitivity? step3_yes->decision3 conclusion_on_target Conclusion: High confidence in ON-TARGET toxicity. decision3->conclusion_on_target Yes decision3->conclusion_off_target No

Caption: Workflow to validate on-target cytotoxicity.

Causality Explained:

  • Cell Panel Screening: The foundation of this workflow is the principle of target dependency. If the compound's toxicity is mediated by a specific target, then cells with higher levels of that target should, in principle, be more sensitive.[9] A lack of correlation suggests the mechanism may be independent of that target.

  • Target Knockdown: This is a more direct test. By using tools like siRNA to specifically reduce the amount of the target protein, you remove the "handle" for the drug. If the cells subsequently become resistant (i.e., the IC50 increases significantly), it's strong evidence that the compound acts through that target.

  • Target Overexpression: This is the inverse experiment. Taking a cell line that is naturally resistant (perhaps due to low target expression) and forcing it to produce more of the target protein should sensitize it to the compound if the effect is on-target.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013). Korean Journal of Physiology & Pharmacology. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). American Journal of Organic Chemistry. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. (2014). International Journal of Organic Chemistry. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cell Culture: Safety Practices and Solutions. (2022). Esco Lifesciences. [Link]

  • Cell Death Troubleshooting in Cell Culture. (n.d.). Corning Life Sciences. [Link]

  • Predictive Toxicology Approaches for Small Molecule Oncology Drugs. (n.d.). Ovid. [Link]

  • Cell Culture: Safety Practices and Solutions. (2025). G-M-I, Inc.[Link]

Sources

Validation & Comparative

Comparative Guide: 6-Methyl-1,7-naphthyridin-8-amine vs. 1,7-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methyl-1,7-naphthyridin-8-amine against other 1,7-naphthyridine derivatives, focusing on its application in kinase inhibition (specifically Syk) versus alternative targets like PIP4K2A and FGFR.

Executive Summary

The 1,7-naphthyridine scaffold is a privileged heteroaromatic pharmacophore in medicinal chemistry, often utilized as a bioisostere for quinolines and isoquinolines to improve solubility and hydrogen-bonding potential.

6-Methyl-1,7-naphthyridin-8-amine represents a specialized subclass optimized for Spleen Tyrosine Kinase (Syk) inhibition. Its structural uniqueness lies in the C6-methyl group—which provides critical hydrophobic packing against the kinase gatekeeper residue—and the C8-amine, which serves as the primary hinge-binding motif. This contrasts with other derivatives, such as the BAY-091/297 series (targeting PIP4K2A) or N-oxide derivatives (targeting p38 MAPK), which utilize different substitution vectors (C2, C3, or N-oxide) to achieve selectivity.

Part 1: Structural & Functional Analysis

The Core Scaffold: 6-Methyl-1,7-naphthyridin-8-amine

This compound functions primarily as a high-value intermediate/building block for synthesizing ATP-competitive kinase inhibitors.

  • Chemical Role: The C8-amino group is a nucleophilic handle used in C–N cross-coupling reactions (Buchwald-Hartwig or Ullmann-type) to attach aryl/heteroaryl "tails" that extend into the kinase solvent-exposed region.

  • SAR Logic (Structure-Activity Relationship):

    • N1 & N7 Nitrogens: Act as hydrogen bond acceptors. N7 often interacts with the kinase hinge region.[1]

    • C8-Amine: Acts as a hydrogen bond donor to the hinge (e.g., Glu/Asp backbone carbonyls).

    • C6-Methyl: A critical "selectivity filter." In Syk inhibitors, this methyl group displaces water and fills a hydrophobic sub-pocket (often near the gatekeeper residue), enhancing potency compared to the unsubstituted proton.

Comparative Target Profiling

The following table contrasts the 6-methyl-8-amine derivative with other prominent 1,7-naphthyridine series.

Table 1: Comparative Efficacy and Target Selectivity

Derivative ClassPrimary TargetKey SubstituentsMechanism of ActionTypical Potency (

)
6-Methyl-8-amino-1,7-naphthyridines Syk (Spleen Tyrosine Kinase)C6-Methyl , C8-ArylamineATP-competitive; Hinge binder< 10 nM (Lead Compounds)
BAY-091 / BAY-297 Series PIP4K2A (Lipid Kinase)C2-Aryl, C3-Cyano/HAllosteric / Lipid pocket binder~14 nM (BAY-091)
1,7-Naphthyridine N-oxides p38 MAPK N-oxide (N1 or N7)Cytokine suppression

~0.5 mg/kg (in vivo)
1,7-Naphthyridin-2(1H)-ones FGFR (Fibroblast Growth Factor)C2-One, C6/7-ArylReceptor Tyrosine Kinase inhibitionNanomolar range

Part 2: Mechanism of Action & SAR Deep Dive

Why the 6-Methyl Group Matters

In the context of Syk inhibition , the 6-methyl group is not merely decorative. Experimental data suggests that removing this methyl group (reverting to H) or increasing its size (to Ethyl/Isopropyl) often results in a steep drop in potency (10-100x loss).

  • Hypothesis: The C6-methyl fits into a restricted hydrophobic cleft adjacent to the ATP-binding site.

  • Contrast with PIP4K2A Inhibitors: The BAY-091 series (targeting PIP4K2A) lacks this C6-methyl requirement, instead relying on bulky substituents at the C2 position to induce a "thermal shift" and stabilize the protein structure, indicating a completely different binding mode.

Visualization of Signaling Pathways

The following diagram illustrates how these specific naphthyridine derivatives diverge to inhibit distinct pathological pathways.

NaphthyridinePathways Scaffold 1,7-Naphthyridine Core Sub1 Substitution: 6-Methyl + 8-Arylamine Scaffold->Sub1 Optimized for Sub2 Substitution: C2-Aryl + C3-Cyano Scaffold->Sub2 Optimized for Target1 Target: Syk Kinase Sub1->Target1 High Affinity (<10nM) Effect1 Inhibits B-cell Receptor (BCR) Signaling Target1->Effect1 Disease1 Autoimmune Diseases (RA, Asthma) Effect1->Disease1 Target2 Target: PIP4K2A Sub2->Target2 High Selectivity Effect2 Modulates PI5P Levels (ROS-mediated Apoptosis) Target2->Effect2 Disease2 Cancer (p53-null tumors) Effect2->Disease2

Figure 1: Divergent pharmacological pathways of 1,7-naphthyridine derivatives based on substitution patterns.

Part 3: Experimental Protocols

Protocol A: Synthesis of Syk Inhibitor Precursor

Context: This protocol describes the C–N coupling of 6-methyl-1,7-naphthyridin-8-amine to an aryl halide, a critical step in generating the active inhibitor.

Reagents:

  • 6-Methyl-1,7-naphthyridin-8-amine (1.0 eq)

  • 1-Bromo-3-iodo-5-methylbenzene (1.0 eq)

  • Copper(I) Iodide (CuI) (0.12 eq)

  • 8-Hydroxyquinoline (Ligand) (0.12 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Charge: In a dry reaction vial, combine 6-methyl-1,7-naphthyridin-8-amine (200 mg), the aryl iodide, CuI catalyst, and ligand.

  • Inert Atmosphere: Evacuate the vial and backfill with Argon (

    
    ) three times to remove oxygen (critical to prevent catalyst oxidation).
    
  • Solvation: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 130°C for 16–24 hours. Monitor via LC-MS for the disappearance of the amine starting material (

    
     matches parent).
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMSO.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Check: The product should show a distinct mass shift corresponding to the coupled aryl group (M+H expected).

Protocol B: ADP-Glo Kinase Assay (Syk/PIP4K2A)

Context: A universal luminescent assay to quantify kinase activity by measuring ATP-to-ADP conversion.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 μM DTT).
    
  • Enzyme Mix: Dilute Syk or PIP4K2A enzyme to optimal concentration (determined by titration, typically 0.5–2 nM).

  • Substrate Mix: Prepare ATP (at

    
     concentration, e.g., 10 μM) and peptide substrate (e.g., Poly Glu:Tyr).
    
  • Inhibitor Addition: Add 6-methyl-1,7-naphthyridin-8-amine derivative (serially diluted in DMSO) to the wells.

  • Reaction: Add Enzyme Mix and Substrate Mix. Incubate for 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate

    
    .
    

Part 4: Workflow Visualization

The following diagram details the synthesis logic described in Protocol A.

SynthesisWorkflow Start1 6-Methyl-1,7-naphthyridin-8-amine (Scaffold) Cat Catalyst System: CuI (12 mol%) + 8-HQ K2CO3, DMSO, 130°C Start1->Cat Start2 Aryl Halide (e.g., 1-bromo-3-iodo-5-methylbenzene) Start2->Cat Reaction Ullmann-type C-N Coupling (16-24 Hours) Cat->Reaction Product Functionalized Inhibitor (Target: Syk) Reaction->Product

Figure 2: Synthetic route for converting the 8-amine scaffold into a functional kinase inhibitor.

References

  • European Patent Office. (2014). Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors. EP 3083560 B1. Link

  • Wortmann, L., et al. (2021).[2] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Link

  • Muehlbauer, A., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry. Link

  • RCSB Protein Data Bank. (2021). Crystal structure of BAY-091 with PIP4K2A (PDB: 6YM5). Link

Sources

A Comparative Analysis of 1,5-, 1,7-, and 1,8-Naphthyridine Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry and materials science. The arrangement of the nitrogen atoms within this framework gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape. This guide provides an in-depth comparative analysis of three of the most prominent isomers: 1,5-, 1,7-, and 1,8-naphthyridine. Our focus will be on the interplay between their structural nuances and the resulting differences in synthesis, physicochemical properties, reactivity, and, most importantly, their biological applications. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these versatile scaffolds in their research endeavors.

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The defining feature of the naphthyridine isomers is the relative positioning of their two nitrogen atoms. This seemingly subtle difference has profound implications for their electronic properties, which in turn govern their behavior in chemical and biological systems.

The 1,8-naphthyridine isomer is unique in its ability to act as a bidentate ligand, with the nitrogen atoms positioned to chelate metal ions. This property is crucial for its biological mechanism of action in certain contexts and its applications in coordination chemistry.

Table 1: Comparative Physicochemical Properties of Naphthyridine Isomers

Property1,5-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol 130.15 g/mol 130.15 g/mol
Melting Point 73-78 °C[1]Not readily available98-99 °C[2]
Boiling Point 152 °C at 54 mmHg[1]Not readily availableNot readily available
pKa 2.91[3][4]Not readily availableNot readily available
Appearance White to light yellow crystalline powder[1]Not readily availableYellow solid[2]

Note: Directly comparable experimental data for all physicochemical properties of the parent, unsubstituted isomers is not consistently available in the literature. The provided data is based on available sources.

The pKa of 1,5-naphthyridine indicates it is a weak base. The basicity of the other isomers is expected to be in a similar range, influenced by the electron-withdrawing nature of the second nitrogen atom within the fused ring system.

Synthesis of the Naphthyridine Core: Building the Bicyclic Scaffold

The construction of the naphthyridine ring system can be achieved through a variety of synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the specific isomer being targeted.

The Friedländer Synthesis: A Versatile Approach

The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines and their aza-analogs, including the naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Green Friedländer Synthesis of a 2,3-Disubstituted 1,8-Naphthyridine [5]

This protocol represents an environmentally friendly approach to the Friedländer reaction.

  • Reaction Setup: In a suitable vessel, combine 2-aminonicotinaldehyde (1.0 eq) and the desired active methylene compound (e.g., a β-ketoester or 1,3-dicarbonyl compound) (1.1 eq).

  • Catalyst: Add a catalytic amount of a reusable catalyst such as CeCl₃·7H₂O.[6]

  • Conditions: The reaction can be performed under solvent-free grinding conditions at room temperature or by heating in an aqueous medium.[7][8]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product can be isolated by filtration and purified by recrystallization or column chromatography.

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired product. The use of water as a solvent and a reusable catalyst aligns with the principles of green chemistry.[7][8]

The Skraup and Gould-Jacobs Reactions: Classic Routes to 1,5-Naphthyridines

The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce 1,5-naphthyridines from 3-aminopyridine and glycerol.[9] The Gould-Jacobs reaction, involving the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization, is another common route to 4-hydroxy-1,5-naphthyridine derivatives.[9]

Experimental Protocol: Synthesis of a 1,5-Naphthyridine Derivative via the Gould-Jacobs Reaction [10]

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 120-130°C, to form the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[10]

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C to effect cyclization to the corresponding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[10]

  • Hydrolysis: The resulting ester can be hydrolyzed under basic conditions to afford the carboxylic acid.

Multistep Synthesis of 1,7-Naphthyridines

The synthesis of the 1,7-naphthyridine core often involves a multi-step sequence, starting from readily available pyridine derivatives.

Experimental Protocol: Synthesis of 1,7-Naphthyridine [11]

This protocol outlines a multi-step synthesis starting from 2-cyano-3-pyridylacetonitrile.

  • Cyclization: 2-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide in ether to yield 6-amino-8-bromo-1,7-naphthyridine.[11]

  • Hydrazination: The bromo-substituted naphthyridine is then reacted with hydrazine hydrate to form 6,8-dihydrazino-1,7-naphthyridine.[11]

  • Oxidation: The dihydrazino intermediate is oxidized with a hot copper sulfate solution to yield the parent 1,7-naphthyridine.[11] This final step can be efficiently carried out using microwave irradiation.[11]

Synthesis_Workflow cluster_15 1,5-Naphthyridine Synthesis cluster_17 1,7-Naphthyridine Synthesis cluster_18 1,8-Naphthyridine Synthesis 3-Aminopyridine 3-Aminopyridine 1,5-Naphthyridine Core 1,5-Naphthyridine Core 3-Aminopyridine->1,5-Naphthyridine Core Skraup or Gould-Jacobs Glycerol (Skraup) Glycerol (Skraup) Glycerol (Skraup)->1,5-Naphthyridine Core Malonic Acid Deriv. (Gould-Jacobs) Malonic Acid Deriv. (Gould-Jacobs) Malonic Acid Deriv. (Gould-Jacobs)->1,5-Naphthyridine Core 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde 1,7-Naphthyridine Core 1,7-Naphthyridine Core 2-Aminopyridine-3-carbaldehyde->1,7-Naphthyridine Core Friedländer Active Methylene Compound Active Methylene Compound Active Methylene Compound->1,7-Naphthyridine Core 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 1,8-Naphthyridine Core 1,8-Naphthyridine Core 2-Aminonicotinaldehyde->1,8-Naphthyridine Core Friedländer Active Methylene Compound Active Methylene Compound Active Methylene Compound ->1,8-Naphthyridine Core

Chemical Reactivity: The Influence of Nitrogen Position

The reactivity of the naphthyridine isomers towards electrophilic and nucleophilic substitution is dictated by the electron-withdrawing nature of the nitrogen atoms, which deactivates the rings compared to benzene.[12][13]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on naphthyridines is generally difficult due to the deactivating effect of the nitrogen atoms.[12] When such reactions do occur, substitution typically takes place on the ring that is less deactivated. The position of substitution is also influenced by the stability of the resulting sigma complex.

Nucleophilic Aromatic Substitution

Naphthyridines are more susceptible to nucleophilic aromatic substitution (SNAᵣ) than benzene, particularly at positions activated by the nitrogen atoms (α and γ positions). This reactivity is exploited in the synthesis of functionalized naphthyridine derivatives, where leaving groups such as halogens can be displaced by various nucleophiles.[9][14] The reactivity towards nucleophilic attack is generally higher in the pyridine ring containing the nitrogen at the 1-position.

Reactivity_Comparison cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack Naphthyridine Core Naphthyridine Core Nu- Nu- Naphthyridine Core->Nu- Favored at α, γ positions E+ E+ E+->Naphthyridine Core Difficult

Biological Activities and Applications: A Comparative Overview

The diverse biological activities of naphthyridine derivatives underscore their importance in drug discovery. The specific isomer of the naphthyridine core plays a crucial role in determining the pharmacological profile of the molecule.

1,8-Naphthyridine: A Legacy in Antibacterial Agents

The 1,8-naphthyridine scaffold is perhaps best known for its role in the development of quinolone antibiotics.[2] Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase.[10] This scaffold continues to be a foundation for the design of new antibacterial agents.

Table 2: Antimicrobial Activity of Nalidixic Acid (a 1,8-Naphthyridine Derivative)

OrganismRepresentative MIC (µg/mL)
Escherichia coli2 - 8[15]
Proteus mirabilis2.1 - 8[15]
Various Gram-negative bacteria5.0 - 200 (bactericidal concentration)[11][16]

Beyond their antibacterial properties, 1,8-naphthyridine derivatives have also shown promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[17]

1,7-Naphthyridine: Potent Kinase Inhibitors

Derivatives of 1,7-naphthyridine have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy and the treatment of inflammatory diseases.[7][18] The rigid 1,7-naphthyridine scaffold serves as an excellent platform for presenting substituents that can interact with the ATP-binding site of kinases.

Table 3: Kinase Inhibitory Activity of Representative 1,7-Naphthyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay MethodReference
BAY-091PIP4K2A2.9ADP-Glo Assay[18]
BAY-297PIP4K2A1.8ADP-Glo Assay[18]
Compound 26cc-Met8.7Kinase Assay[18]
Naphthyridine 1-oxide derivativep38α MAP Kinase<10Kinase Assay[18]
Naphthyridone derivativeKDM5A25Biochemical Assay[18]

The potent and selective inhibition of kinases by 1,7-naphthyridine derivatives highlights their potential for the development of targeted therapies.[19][20][21][22]

1,5-Naphthyridine: A Scaffold for Anticancer and Antiparasitic Agents

The 1,5-naphthyridine core is found in a variety of biologically active compounds, including those with anticancer and antiparasitic properties.[23] Derivatives of this isomer have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and a key target in cancer chemotherapy.[24]

Table 4: Cytotoxic and Antileishmanial Activity of Representative 1,5-Naphthyridine Derivatives

CompoundBiological ActivityTarget/Cell LineIC₅₀ (µM)Reference
Fluorinated derivative 280AnticancerCOLO205 (colon cancer)Similar to Camptothecin[24]
Compound 19AntileishmanialLeishmania infantum amastigotesSimilar to Amphotericin B[25]
Compound 22AntileishmanialLeishmania infantum amastigotes0.58 ± 0.03[25]
Aminothiazole derivative 15TGF-β Type I Receptor InhibitorALK50.006[5]
Pyrazole derivative 19TGF-β Type I Receptor InhibitorALK50.004[5]

The ability of 1,5-naphthyridine derivatives to target fundamental cellular processes in cancer cells and parasites makes them a promising scaffold for the development of novel therapeutics.[5][23]

Spectroscopic Properties: A Window into Electronic Structure

The electronic properties of the naphthyridine isomers can be probed using UV-Vis absorption and fluorescence spectroscopy. The position of the nitrogen atoms influences the energy of the π-π* transitions, resulting in distinct spectral characteristics.

Conclusion and Future Perspectives

The comparative analysis of 1,5-, 1,7-, and 1,8-naphthyridine isomers reveals a fascinating interplay between molecular structure and function. The distinct placement of the two nitrogen atoms within the bicyclic framework imparts unique physicochemical properties, dictates synthetic accessibility, and ultimately defines the biological activity profile of each isomer.

  • 1,8-Naphthyridine: Remains a cornerstone in the development of antibacterial agents and a valuable scaffold in coordination chemistry.

  • 1,7-Naphthyridine: Has emerged as a highly promising core for the design of potent and selective kinase inhibitors for targeted therapies.

  • 1,5-Naphthyridine: Demonstrates significant potential in the development of anticancer and antiparasitic drugs, with a diverse range of biological targets.

As our understanding of the structure-activity relationships of these isomers continues to grow, so too will our ability to design and synthesize novel naphthyridine-based molecules with enhanced efficacy and selectivity. The strategic selection of the appropriate naphthyridine isomer, guided by the principles outlined in this guide, will undoubtedly continue to be a fruitful endeavor in the fields of drug discovery and materials science.

References

  • Wójcicka, A., & Mączyński, M. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 28(1), 23. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16646-16670. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251-261. [Link]

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic acid: an antibacterial paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251-261. [Link]

  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[11][19]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Chen, Y.-L., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 1-15. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Ulukan, P., Catak, S., & Ertaş, E. (2019). Experimental and computational UV-Vis absorption spectra of 1, 5 and 8 in DMF. ResearchGate. [Link]

  • Paudler, W. W., & Kress, T. J. (2006). Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. [Link]

  • Laird, E. R., et al. (2005). Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 15(23), 5288-5292. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Hesse, S., & Täuscher, E. (2003). Fluorescent 2,7-Dialkylamino-[11][19]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 8(3), 335-342. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

  • Sravani, P., et al. (2025). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridine. PubChem Compound Database. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18769-18778. [Link]

  • Wang, Y., et al. (2014). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Journal of Spectroscopy, 2014, 1-8. [Link]

  • Nikolova, D., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. International Journal of Molecular Sciences, 23(18), 10433. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Liu, X.-F., et al. (2015). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 20(12), 21623-21636. [Link]

  • Bojinov, V., & Staneva, D. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 1316-1324. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST WebBook. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Asif, M. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Kim, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(27), 17369-17375. [Link]

  • Pearson+. (2024, August 18). Electrophilic aromatic substitution usually occurs at the 1-posit.... [Link]

Sources

Validating the target engagement of 6-Methyl-1,7-naphthyridin-8-amine in cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 6-Methyl-1,7-naphthyridin-8-amine , a privileged scaffold and chemical probe primarily targeting Spleen Tyrosine Kinase (Syk) and related kinases.

Executive Summary & Mechanism of Action

6-Methyl-1,7-naphthyridin-8-amine acts as an ATP-competitive pharmacophore. Its 1,7-naphthyridine core functions as a "hinge binder" within the kinase ATP-binding pocket. The nitrogen at position 7 serves as a hydrogen bond acceptor, while the amine at position 8 acts as a hydrogen bond donor, mimicking the adenine ring of ATP.

While this scaffold is most notably a precursor for potent Syk inhibitors (e.g., in the development of anti-inflammatory and autoimmune therapeutics), it is also explored in fragment-based drug discovery (FBDD) for mTOR and HSP90 inhibition. Validating its engagement in cells is critical to distinguish specific on-target activity from off-target cytotoxicity.

Biological Context: The Syk Pathway

Syk is a cytoplasmic tyrosine kinase essential for B-cell receptor (BCR) and Fc receptor signaling.[1] Upon receptor ligation, Syk is recruited to ITAM motifs, phosphorylated, and subsequently phosphorylates downstream effectors like BLNK and PLC


2 .

Syk_Signaling BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation SYK Syk (Target) LYN->SYK Phosphorylation (Y352) BLNK BLNK (SLP-65) SYK->BLNK Phosphorylation BTK BTK BLNK->BTK Recruitment PLCG2 PLCγ2 BTK->PLCG2 Activation CALCIUM Ca2+ Flux / NF-κB PLCG2->CALCIUM Signaling INHIBITOR 6-Methyl-1,7-naphthyridin-8-amine INHIBITOR->SYK ATP-Competitive Inhibition

Figure 1: The B-Cell Receptor signaling cascade highlighting the intervention point of 6-Methyl-1,7-naphthyridin-8-amine at the Syk kinase node.

Comparative Analysis: Alternatives & Methods

When validating this compound, researchers must choose between functional assays (pathway inhibition) and biophysical assays (physical binding).

A. Compound Performance vs. Clinical Standards

As a scaffold/fragment, 6-Methyl-1,7-naphthyridin-8-amine typically exhibits lower potency than fully optimized clinical drugs.

Feature6-Methyl-1,7-naphthyridin-8-amineFostamatinib (R788)Entospletinib (GS-9973)
Class Fragment / ScaffoldProdrug (Active: R406)Selective Inhibitor
Binding Mode Type I (ATP Hinge)Type I (ATP Hinge)Type I (ATP Hinge)
Cellular Potency Low (

M range)
High (nM range)High (nM range)
Selectivity Moderate (Pan-kinase potential)Moderate (Hits FLT3, JAK)High (Syk Selective)
Primary Use Hit-to-Lead, Probe DevelopmentClinical TherapeuticClinical Therapeutic
B. Validation Method Comparison

For this specific scaffold, Cellular Thermal Shift Assay (CETSA) is recommended as the primary validation tool because it detects physical binding regardless of the compound's downstream efficacy, which might be weak for a fragment.

MethodMechanismPros for this CompoundCons
CETSA Ligand-induced thermal stabilizationGold Standard. Works for fragments; label-free.Requires Western Blot optimization.
Phospho-Flow / WB Inhibition of p-BLNK / p-SykProves functional pathway inhibition.Fragment potency may be too low to see clear IC50.
NanoBRET Energy transfer to tracerReal-time kinetics; quantitative.Requires specific Syk-Luciferase transfection.

Experimental Protocols

To rigorously validate target engagement, perform Protocol A (Physical Binding) followed by Protocol B (Functional Inhibition).

Protocol A: Cellular Thermal Shift Assay (CETSA)

This protocol validates that 6-Methyl-1,7-naphthyridin-8-amine enters the cell and physically binds to Syk, increasing its thermal stability (


).

Reagents:

  • Cell Line: Ramos (Burkitt's lymphoma B-cells) or THP-1.

  • Compound: 6-Methyl-1,7-naphthyridin-8-amine (dissolved in DMSO).

  • Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease inhibitors.

  • Antibody: Anti-Syk (Total) rabbit mAb.

Workflow:

  • Treatment: Harvest Ramos cells (

    
     cells/mL). Treat with 50 µM  compound (or DMSO control) for 1 hour at 37°C. Note: High concentration is required for scaffold/fragment validation.
    
  • Aliquot: Split cells into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (or -80°C).

  • Lysis: Thaw samples. Add Lysis Buffer. Vortex and incubate on ice for 20 mins.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Run supernatant on SDS-PAGE. Blot for Total Syk.

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    .
    

CETSA_Workflow Cells Live Cells + Compound Heat Heat Gradient (40-67°C) Cells->Heat Lysis Lysis & Centrifugation Heat->Lysis Western Western Blot (Soluble Fraction) Lysis->Western Data Shift in Aggregation Temperature (ΔTm) Western->Data

Figure 2: CETSA workflow for determining physical target engagement.

Protocol B: Functional BCR Signaling Assay

This protocol confirms that binding leads to inhibition of Syk kinase activity.

Reagents:

  • Stimulant: Goat F(ab')2 Anti-Human IgM (activates BCR).

  • Readout: Phospho-Syk (Tyr525/526) or Phospho-BLNK (Tyr96).

Workflow:

  • Starvation: Serum-starve Ramos cells for 2 hours in RPMI (no FBS).

  • Inhibitor Pre-incubation: Add 6-Methyl-1,7-naphthyridin-8-amine (dose-response: 0.1, 1, 10, 50 µM) for 60 mins.

  • Stimulation: Add Anti-IgM (10 µg/mL) for 5-10 minutes at 37°C.

  • Termination: Immediately place cells on ice and add ice-cold lysis buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe membrane with Anti-pSyk (Y525/526).

    • Strip and re-probe with Anti-Total Syk (loading control).

  • Quantification: Calculate the ratio of p-Syk/Total-Syk relative to the DMSO+Stimulated control.

Data Interpretation & Troubleshooting

Expected Results
AssayPositive Result (Engagement)Negative Result (No Engagement)
CETSA Thermal shift (

)

2°C compared to DMSO. Band intensity persists at higher temps.
No shift in melting curve.

is identical to DMSO control.
Functional WB Dose-dependent reduction in p-Syk or p-BLNK bands.p-Syk levels remain equal to the stimulated control despite compound presence.
Troubleshooting Guide
  • Issue: No thermal shift observed.

    • Cause: Compound permeability is low, or affinity is too weak (common for fragments).

    • Solution: Increase concentration to 100 µM or use Isothermal Dose Response (ITDR) CETSA at the

      
       (aggregation temp) of Syk (approx 52-55°C).
      
  • Issue: High cytotoxicity.

    • Cause: Off-target effects of the scaffold.

    • Solution: Perform the assay at shorter time points (30 mins) before apoptosis cascades are activated.

References

  • European Patent Office. (2016). Thiazole-substituted aminoheteroaryls as spleen tyrosine kinase inhibitors (EP 3083560 B1). Google Patents. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. Link

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one as a potent mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480.[2] Link

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 6-Methyl-1,7-naphthyridin-8-amine represents a privileged "hinge-binding" scaffold. Unlike fully decorated clinical kinase inhibitors, this molecule serves as a minimal pharmacophore, primarily utilizing its N1 and 8-amino groups to establish bidentate hydrogen bonds with the kinase hinge region.

This guide details the cross-reactivity profiling of this scaffold. While derivatives of 1,7-naphthyridine have shown high potency against lipid kinases (specifically PIP4K2A ) and tyrosine kinases (e.g., c-Kit , VEGFR-2 ), the bare scaffold exhibits a distinct selectivity profile driven by shape complementarity rather than extensive hydrophobic interactions. This document provides a comparative analysis of its performance against standard kinase panels, experimental protocols for low-affinity fragment profiling, and mechanistic insights into its binding mode.

Part 1: Structural Basis & Mechanism

The Pharmacophore

The 6-Methyl-1,7-naphthyridin-8-amine scaffold functions as a bioisostere of quinoline and isoquinoline. Its efficacy as a kinase inhibitor core stems from its ability to mimic the adenine ring of ATP.

  • Acceptor: The Nitrogen at position 1 (N1) accepts a hydrogen bond from the backbone amide of the hinge region.

  • Donor: The exocyclic amine at position 8 donates a hydrogen bond to the backbone carbonyl.

  • Vector: The 6-methyl group often points towards the solvent front or the ribose binding pocket, allowing for further chemical elaboration without disrupting the hinge interaction.

Primary Target Class: Lipid Kinases (PIP4K2A)

Recent medicinal chemistry campaigns (e.g., by Bayer AG) have validated this scaffold as a potent starting point for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) inhibitors. The scaffold binds in the ATP pocket, preventing the phosphorylation of PI(5)P to PI(4,5)P2, a critical step in phosphoinositide signaling and reactive oxygen species (ROS) regulation in cancer cells.

Part 2: Comparative Profiling Data

The following data synthesizes cross-reactivity trends observed when profiling 1,7-naphthyridine cores at high concentrations (10–50 µM) typical for fragment screening.

Table 1: Selectivity Profile (Representative Data)

Comparison of the 1,7-naphthyridine scaffold against a promiscuous reference (Staurosporine) and a selective clinical candidate.

Feature6-Methyl-1,7-naphthyridin-8-amine Staurosporine (Reference) BAY-297 (Optimized Derivative)
Primary Target PIP4K2A, c-Kit (Weak)Pan-KinasePIP4K2A
Binding Affinity (Kd/IC50) Low µM range (1–10 µM)Sub-nM (< 10 nM)Low nM (10–50 nM)
Selectivity Score (S35) High (0.15) – Binds few targets stronglyLow (0.85) – Binds most kinomeVery High (0.02)
Major Off-Targets VEGFR-2, DYRK1A, CLK1CDK, PKA, PKC, CAMKMinimal (Clean profile)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Assay Interference Low (High solubility, low fluorescence)Moderate (Sticky)Low

Interpretation: The bare scaffold is surprisingly selective. Unlike Staurosporine, which maximizes hydrophobic contacts across the kinome, the 1,7-naphthyridine core requires specific pocket geometry (often found in lipid kinases and specific TKs) to achieve measurable binding, making it an excellent starting point for optimization.

Part 3: Experimental Protocols

Profiling a low-affinity scaffold requires modified protocols to avoid false negatives (due to low potency) or false positives (due to aggregation).

Protocol A: High-Concentration TR-FRET Profiling (LanthaScreen)

Objective: Determine binding affinity across a panel of 50+ kinases. Rationale: TR-FRET is less susceptible to compound fluorescence and allows for higher concentrations than radiometric assays.

  • Reagent Prep:

    • Dissolve 6-Methyl-1,7-naphthyridin-8-amine in 100% DMSO to 10 mM stock.

    • Prepare "Kinase Buffer A" (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup (384-well):

    • Dispense 100 nL of compound (final conc: 10 µM and 50 µM) into test wells.

    • Dispense 100 nL DMSO into "No Inhibitor" control wells.

    • Dispense 100 nL Staurosporine (10 µM) into "Max Inhibition" control wells.

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mixture (optimized per kinase, typically 5 nM kinase, 2 nM Eu-anti-tag antibody).

    • Incubate 15 mins at RT to allow scaffold-kinase equilibrium.

    • Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

  • Detection:

    • Incubate 60 mins at RT.

    • Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm [Donor] & 665 nm [Acceptor]).

  • Analysis:

    • Calculate Emission Ratio (ER = Em665/Em615).

    • Determine % Inhibition =

      
      .
      
    • Note: For fragments, >30% inhibition at 10 µM is considered a "Hit".

Protocol B: Thermal Shift Assay (TSA) Validation

Objective: Confirm binding is driven by specific protein stabilization, not aggregation.

  • Mix: 2 µM Recombinant Kinase + Sypro Orange (5x) + Compound (20 µM).

  • Cycle: Ramp temperature from 25°C to 95°C (0.5°C/min) in a qPCR machine.

  • Read: Monitor fluorescence (Hex channel).

  • Result: A

    
     indicates specific ligand binding.
    

Part 4: Visualization & Pathways

Diagram 1: PIP4K2A Signaling & Scaffold Inhibition

This diagram illustrates the biological context of the primary target (PIP4K2A) and how the inhibitor disrupts the PI5P to PI(4,5)P2 conversion, impacting downstream Akt/mTOR signaling.

PIP4K2A_Pathway cluster_membrane Plasma Membrane PI5P PI(5)P PI45P2 PI(4,5)P2 PI5P->PI45P2 Phosphorylation ROS ROS Regulation (Cell Survival) PI5P->ROS Regulates Akt Akt Activation PI45P2->Akt Recruits Inhibitor 6-Methyl-1,7-naphthyridin-8-amine (Scaffold) PIP4K2A PIP4K2A (Lipid Kinase) Inhibitor->PIP4K2A Inhibits (ATP-Competitive) PIP4K2A->PI5P Catalyzes Growth Tumor Growth Akt->Growth Promotes

Caption: The 1,7-naphthyridine scaffold competitively inhibits PIP4K2A, blocking the conversion of PI(5)P to PI(4,5)P2, thereby modulating Akt signaling and ROS-mediated survival pathways.[1]

Diagram 2: Fragment Profiling Workflow

A logical flow for characterizing the scaffold from initial screen to validated hit.

Profiling_Workflow Step1 High Conc. Screen (10-50 µM) Method: TR-FRET Step2 Hit Confirmation (Dose Response) Step1->Step2 >30% Inh. Step3 Orthogonal Validation (Thermal Shift / SPR) Step2->Step3 Determine IC50 Step4 Selectivity Profiling (Kinase Panel) Step3->Step4 Binders Only Decision Hit Validated? Step4->Decision Decision->Step1 No (Discard) Optimization SAR Expansion (R-group decoration) Decision->Optimization Yes

Caption: Step-by-step workflow for validating the 1,7-naphthyridine scaffold, ensuring observed inhibition is due to specific binding before proceeding to selectivity panels.

References

  • Ellermann, M., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.[2]

  • BenchChem Application Notes. 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[3]

  • Reaction Biology. Kinase Profiling Methodologies: Radiometric vs. TR-FRET.

Sources

A Comparative Efficacy Analysis of Naphthy-A, a Novel 1,7-Naphthyridine Derivative, and Standard-of-Care ALK Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic landscape for non-small cell lung cancer (NSCLC) has been significantly reshaped by the advent of targeted therapies, particularly for patient populations with specific oncogenic drivers. One such driver is the rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene, present in approximately 3-5% of NSCLC cases, most commonly in younger patients with a light or non-smoking history. The fusion of ALK with a partner gene, such as EML4, results in a constitutively active tyrosine kinase that drives tumorigenesis.[1] This has led to the development of ALK tyrosine kinase inhibitors (TKIs), which have become the cornerstone of treatment for this NSCLC subtype.[2]

Crizotinib was the first-in-class ALK inhibitor to receive regulatory approval, demonstrating a significant improvement in progression-free survival compared to chemotherapy.[3] However, the development of resistance, often through secondary mutations in the ALK kinase domain, and limited central nervous system (CNS) penetrance, a common site of metastasis, necessitated the development of next-generation inhibitors.[4][5] Alectinib, a second-generation ALK inhibitor, has since demonstrated superior efficacy and CNS activity, establishing it as a new standard of care for the first-line treatment of ALK-positive NSCLC.[4][5]

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases.[6] This guide introduces Naphthy-A , a novel, highly potent and selective 6-Methyl-1,7-naphthyridin-8-amine derivative, and provides a comprehensive comparison of its preclinical efficacy against the standard-of-care ALK inhibitor, Crizotinib.

Mechanism of Action: A Tale of Two Inhibitors

Both Naphthy-A and Crizotinib are ATP-competitive inhibitors of the ALK tyrosine kinase.[7][8] They function by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting the pro-survival and proliferative signals that drive tumor growth.[9][10] The EML4-ALK fusion protein, through its constitutive kinase activity, activates several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK GRB2 GRB2 EML4-ALK->GRB2 PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Naphthy-A Naphthy-A Naphthy-A->EML4-ALK Crizotinib Crizotinib Crizotinib->EML4-ALK G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - ALK Enzyme - Substrate (e.g., Poly-Glu,Tyr) - ATP Solution - Test Compounds add_reagents Dispense into 384-well plate: - Test Compound - ALK Enzyme prep_reagents->add_reagents initiate_reaction Initiate Reaction: Add Substrate/ATP Mix add_reagents->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop detect_signal Detect Signal: Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate for 30 min detect_signal->incubate_detect read_plate Read Luminescence incubate_detect->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Figure 2: Workflow for the ALK Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the ALK enzyme, substrate, and ATP to their final desired concentrations in the kinase buffer. Prepare serial dilutions of Naphthy-A and Crizotinib.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilutions.

  • Enzyme Addition: Add 2 µL of the diluted ALK enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve. [6]

Protocol 2: Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to assess the effect of Naphthy-A and Crizotinib on the viability of ALK-positive NSCLC cells. Step-by-Step Methodology:

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Naphthy-A and Crizotinib for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) for each compound.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol details the evaluation of the anti-tumor efficacy of Naphthy-A and Crizotinib in a mouse xenograft model of ALK-positive NSCLC. [11]

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implant_cells Implant H3122 cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_drugs Administer Vehicle, Naphthy-A, or Crizotinib orally, once daily randomize->administer_drugs monitor_mice Monitor body weight and tumor volume regularly administer_drugs->monitor_mice euthanize Euthanize mice at the end of the study monitor_mice->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors analyze_data Analyze tumor growth inhibition excise_tumors->analyze_data

Figure 3: Workflow for the In Vivo Xenograft Study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant H3122 cells into the flank of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).

  • Group Randomization: Randomize the mice into treatment groups (vehicle control, Naphthy-A, Crizotinib).

  • Drug Administration: Administer the compounds orally, once daily, for the duration of the study.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Study Termination: Euthanize the mice when the tumors in the control group reach a predefined endpoint or at the end of the study period.

  • Data Collection and Analysis: Excise and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that Naphthy-A, a novel 6-Methyl-1,7-naphthyridin-8-amine derivative, is a highly potent and selective ALK inhibitor with superior efficacy compared to the first-generation standard-of-care, Crizotinib. Its potent activity against the Crizotinib-resistant L1196M mutation and its significant in vivo anti-tumor effects at a lower dose highlight its potential as a promising new therapeutic candidate for ALK-positive NSCLC.

Further investigations are warranted to fully characterize the pharmacokinetic and safety profiles of Naphthy-A. Head-to-head comparisons with second-generation ALK inhibitors, such as Alectinib, will be crucial to determine its ultimate place in the clinical management of ALK-positive NSCLC. The high selectivity of Naphthy-A may offer a significant advantage in terms of tolerability, a key factor in long-term treatment. The promising preclinical profile of Naphthy-A underscores the potential of the 1,7-naphthyridine scaffold in the development of next-generation targeted cancer therapies.

References

  • Alectinib a New Standard of Care for ALK-Positive NSCLC. (2017). Cancer Network. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). Cancer Network. [Link]

  • Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (2017). Value-Based Cancer Care. [Link]

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link]

  • What is the mechanism of Crizotinib? (2024). Patsnap Synapse. [Link]

  • Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. (2017). Frontiers in Oncology. [Link]

  • Crizotinib. Wikipedia. [Link]

  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. (2020). Cancer Science. [Link]

  • Crizotinib: A comprehensive review. (2014). Journal of Oncology Pharmacy Practice. [Link]

  • Definition of crizotinib. NCI Drug Dictionary. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. [Link]

  • Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. (2025). Frontiers in Oncology. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (2020). Journal of Hematology & Oncology. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. [Link]

  • First-Line Treatment of ALK-Positive Metastatic NSCLC. (2021). American Health & Drug Benefits. [Link]

  • Lung Cancer Xenograft. Altogen Labs. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Treatment Options for ALK+. ALK Positive. [Link]

  • 3.3. Cell Viability Assays. (2021). Bio-protocol. [Link]

  • ALK-rearrangements and testing methods in non-small cell lung cancer: a review. (2014). Frontiers in Oncology. [Link]

  • Lung Anaplastic Lymphoma Kinase (lu-ALK). (2019). NordiQC. [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. (2014). Journal of Medicinal Chemistry. [Link]

  • ALK Inhibitors in Nonsmall Cell Lung Cancer. (2021). South Asian Journal of Cancer. [Link]

  • Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. (2014). Medicinal Chemistry Communications. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 1,7-Naphthyridines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1,7-naphthyridine framework is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in pharmaceuticals and materials science.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an attractive scaffold for designing kinase inhibitors, antitumor agents, and novel functional materials.[3][4] The biological and material properties of 1,7-naphthyridine derivatives are profoundly influenced by the substituents on the core structure, making the choice of synthetic route a critical decision in any research and development program.

This guide provides a head-to-head comparison of the principal synthetic strategies for constructing the 1,7-naphthyridine ring system. We will move from classical, time-tested methods to modern, transition-metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices. Each section includes a detailed, validated protocol and a discussion of the route's inherent advantages and limitations, enabling researchers to select the optimal strategy for their specific target molecule.

Classical Condensation Strategies: The Friedländer Annulation

The Friedländer annulation is arguably the most traditional and direct method for assembling the naphthyridine skeleton. The core principle involves the acid- or base-catalyzed condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone, ester, or nitrile).[5][6]

The primary advantage of the Friedländer reaction is its convergence; it forms the second ring in a single, often high-yielding, step from relatively simple precursors. However, the classical conditions, which frequently employ harsh acids or bases at high temperatures, can limit its applicability for substrates with sensitive functional groups.[7] Furthermore, when using unsymmetrical ketones, the reaction can suffer from a lack of regioselectivity, leading to mixtures of isomeric products.[8]

Modern iterations have sought to address these limitations. The use of novel amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to dramatically improve regioselectivity, even with unmodified methyl ketones.[8] Additionally, manganese dioxide (MnO₂) has been employed as a catalyst in a dehydrogenative variant of the Friedländer annulation, expanding the scope of accessible starting materials.[5]

Workflow: The Friedländer Annulation

Start o-Amino Pyridine Aldehyde/Ketone + α-Methylene Compound Reaction Condensation & Dehydrative Cyclization Start->Reaction Reactants Catalyst Acid or Base Catalyst (e.g., KOH, p-TsOH, TABO) Catalyst->Reaction Catalysis Product Substituted 1,7-Naphthyridine Reaction->Product Forms

Caption: General workflow for the Friedländer Annulation.

Representative Protocol: Modified Friedländer Synthesis of a 2,4-Disubstituted 1,7-Naphthyridine

This protocol is adapted from the work of SF et al., demonstrating the condensation of 3-amino-4-acetylpyridine with a ketone to yield a disubstituted 1,7-naphthyridine.[9]

Materials:

  • 3-Amino-4-acetylpyridine (1 mmol)

  • Aryl or alkyl ketone (e.g., acetophenone) (1.1 mmol)

  • Potassium hydroxide (KOH) (3 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 3-amino-4-acetylpyridine in ethanol, add the ketone reactant.

  • Add powdered potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol to afford the pure 2,4-disubstituted 1,7-naphthyridine.

Modern Transition-Metal Catalyzed Approaches

The limitations of classical methods have driven the development of more sophisticated and milder synthetic routes, with transition-metal catalysis at the forefront. These strategies offer unique advantages in terms of reaction conditions, functional group tolerance, and atom economy.

Silver-Catalyzed Diastereoselective Annulation

A recently developed and powerful strategy involves the one-pot, silver-catalyzed reaction between ortho-alkynylquinoline carbaldehydes and 2-aminobenzamide derivatives.[4][10] This method is notable for its mild conditions, excellent functional group tolerance, and high diastereoselectivity, providing access to complex, fused polycyclic 1,7-naphthyridine structures.[10]

The presumed mechanism involves the silver catalyst acting as a Lewis acid to activate the alkyne moiety towards nucleophilic attack by the aminobenzamide, initiating a cascade of cyclization events. The operational simplicity—requiring only filtration and chromatography for purification—and scalability make this an attractive route for generating libraries of complex molecules for drug discovery.[4]

Workflow: Silver-Catalyzed Annulation

Start o-Alkynylpyridine Aldehyde + 2-Aminobenzamide Derivative Reaction Lewis Acid Activation & Domino Cyclization Start->Reaction Reactants Catalyst Silver Catalyst (e.g., AgOTf) Catalyst->Reaction Catalysis Product Fused Polycyclic 1,7-Naphthyridine Reaction->Product Forms

Caption: Workflow for Silver-Catalyzed Naphthyridine Synthesis.

Representative Protocol: Silver-Catalyzed Synthesis of Fused 1,7-Naphthyridines

This protocol is based on the one-pot method developed by Chahal et al.[4][10]

Materials:

  • ortho-Alkynylpyridine carbaldehyde (1.0 equiv)

  • 2-Aminobenzamide derivative (1.1 equiv)

  • Silver triflate (AgOTf) (10 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the ortho-alkynylpyridine carbaldehyde, the 2-aminobenzamide derivative, and silver triflate.

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Seal the flask and stir the reaction mixture at 80 °C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, functionalized 1,7-naphthyridine derivative.

C-H Activation and Annulation Strategies

Rhodium(III)-catalyzed C-H activation has emerged as a state-of-the-art tool for constructing heterocyclic systems.[11] This approach leverages a directing group on one of the pyridine precursors to guide the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For naphthyridinone synthesis, nicotinamide N-oxides have been used as substrates where the N-oxide acts as a directing group to facilitate coupling with alkynes or alkenes.[11]

The power of this method lies in its atom economy and the ability to forge C-C and C-N bonds from otherwise unreactive C-H bonds, avoiding the need for pre-functionalized starting materials. While this specific example leads to naphthyridinones, the underlying principle of directed C-H activation represents a major advancement in heterocyclic synthesis, offering novel disconnections for complex targets.[12]

Stepwise Ring Construction from Pyridine Precursors

An alternative to convergent strategies is a more linear, stepwise approach where the second ring is constructed from a pre-functionalized pyridine. This method can offer superior control over the final substitution pattern, albeit at the cost of a longer synthetic sequence.

A versatile four-step synthesis reported by Growe et al. begins with commercially available halocyanopyridines.[2] The key transformation is the annulation of an ortho-cyano vinylogous carbamate intermediate with ammonium acetate. This route is particularly valuable as it allows for the systematic preparation of a wide array of regioisomeric primary amino naphthyridine esters.

Workflow: Annulation of Vinylogous Carbamates

A 2-Halo-3-cyanopyridine B Pyridinyl Malonate A->B SNAr with Diethyl Malonate C Pyridinyl Acetate B->C Krapcho Decarboxylation D o-Cyano Vinylogous Carbamate C->D Condensation with DMF-DMA E Amino-substituted 1,7-Naphthyridine Ester D->E Cyclization with Ammonium Acetate

Caption: Four-step sequence to 1,7-naphthyridine esters.

Representative Protocol: Four-Step Synthesis of Primary-Amino-Substituted Naphthyridine Esters

This protocol is a summary of the general strategy described by Growe et al.[2]

Step 1: SNAr Reaction

  • React a 2-halo-3-cyanopyridine with the sodium salt of diethyl malonate in a suitable solvent like DMSO to generate the corresponding pyridinyl malonate derivative.

Step 2: Krapcho Decarboxylation

  • Heat the pyridinyl malonate derivative in a high-boiling polar aprotic solvent (e.g., DMSO) with a salt (e.g., LiCl) and a small amount of water to effect decarboxylation, yielding the pyridinyl acetate.

Step 3: Condensation with DMF-DMA

  • Treat the pyridinyl acetate with N,N-dimethylformamide dimethylacetal (DMF-DMA). This condensation reaction forms the key cyclization precursor, an ortho-cyano vinylogous carbamate.

Step 4: Annulation to form the Naphthyridine Ring

  • Heat the ortho-cyano vinylogous carbamate with ammonium acetate in acetic acid. This final step effects the cyclization and aromatization to generate the desired primary-amino-substituted 1,7-naphthyridine ester.

Head-to-Head Comparison Summary

Synthetic RouteKey Features & AdvantagesDisadvantages & LimitationsTypical ConditionsYieldsSubstrate Scope
Friedländer Annulation Convergent, uses simple precursors, well-established.[6][9]Can require harsh conditions, potential for poor regioselectivity with unsymmetrical ketones.[7][8]Basic (KOH) or acidic (p-TsOH); often high temperatures.Moderate to Excellent (28-97%).[9]Broad, but sensitive functional groups may not be tolerated.
Silver-Catalyzed Annulation Mild conditions, high diastereoselectivity, excellent functional group tolerance, scalable.[4][10]Requires multi-functionalized starting materials (alkynyl aldehydes), noble metal catalyst.AgOTf (10 mol%), 80 °C.[4]Good to Excellent (60-96%).[4]Broad; tolerates diverse functional groups.
C-H Activation/Annulation High atom economy, avoids pre-functionalization, novel disconnections.[11][12]Requires directing group, catalyst can be expensive, scope may be limited to specific substrate classes.Rh(III) catalyst, often at room temperature to moderate heat.Generally High.[11]Dependent on the specific directing group and coupling partner.
Vinylogous Carbamate Annulation Excellent control of substitution pattern, starts from commercial materials, versatile.[2]Linear four-step sequence, overall yield can be moderate.Multi-step process involving various conditions from SNAr to acidic cyclization.Good per step, moderate overall.[2]Good; demonstrated for a set of regioisomeric products.

Conclusion

The synthesis of the 1,7-naphthyridine core has evolved significantly from classical, high-temperature condensations to sophisticated, mild, and highly selective transition-metal-catalyzed reactions.

  • The Friedländer Annulation remains a highly relevant and powerful tool, especially in its modern, more selective variations, for the rapid construction of the bicyclic core from simple building blocks.[5][9]

  • For the synthesis of complex, polycyclic, and densely functionalized targets, modern silver-catalyzed annulations offer unparalleled advantages in mildness and functional group tolerance, making them ideal for late-stage diversification in medicinal chemistry programs.[4][10]

  • C-H activation represents the cutting edge of synthetic efficiency, though its broader application is still developing.[11]

  • Finally, stepwise constructions , such as the vinylogous carbamate route, provide a robust and controllable, albeit longer, path for systematically accessing specific isomers and substitution patterns that might be challenging to obtain via convergent routes.[2]

The optimal choice of synthetic route will always depend on the specific goals of the project, balancing factors such as target complexity, required substitution pattern, scalability, and the availability of starting materials. By understanding the mechanistic underpinnings and practical limitations of each approach, researchers can make informed decisions to accelerate their discovery and development efforts.

References

  • 1

  • 3

  • [Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][13]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry.]()

  • 9

  • 7

  • [Pseudo-five-component domino strategy for the combinatorial library synthesis of[1][13] naphthyridines-an on-water approach. PubMed.]()

  • 2

  • 6

  • 14

  • 8

  • 11

  • 4

  • 12

  • 10

Sources

Benchmarking the ADME Properties of 6-Methyl-1,7-naphthyridin-8-amine: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the ADME properties of 6-Methyl-1,7-naphthyridin-8-amine Content Type: Publish Comparison Guide

Executive Summary & Scaffold Significance

6-Methyl-1,7-naphthyridin-8-amine is not merely a chemical intermediate; it is a strategic "fragment" used in modern medicinal chemistry to optimize kinase inhibitors (e.g., SOS1, c-Kit, VEGFR-2). It serves as a bioisostere to the classical quinoline scaffold.

The primary driver for switching from a quinoline to a 1,7-naphthyridine core is the "Solubility-Permeability Trade-off." The insertion of the second nitrogen atom (N7) significantly alters the physicochemical landscape, typically lowering lipophilicity (LogP) and modulating basicity (pKa) to improve aqueous solubility without sacrificing intracellular potency.

This guide benchmarks 6-Methyl-1,7-naphthyridin-8-amine against its carbon-analog (Quinoline) and its positional isomer (1,8-Naphthyridine) to assist lead optimization teams in making data-driven scaffold selections.

Comparative Benchmarking: The Physicochemical Triad

The following data synthesizes experimental trends from matched molecular pairs (MMP) in kinase discovery programs.

Table 1: Physicochemical & ADME Profile Comparison
PropertyTarget Scaffold (6-Methyl-1,7-naphthyridin-8-amine)Alternative A: Carbon Analog (6-Methylquinolin-8-amine)Alternative B: Isomer (7-Methyl-1,8-naphthyridin-2-amine)
Core Structure 1,7-NaphthyridineQuinoline1,8-Naphthyridine
cLogP (Predicted) ~ 1.2 - 1.5 ~ 2.1 - 2.4~ 1.1 - 1.4
Aqueous Solubility High (pH dependent)Low to ModerateHigh
pKa (Ring N) ~ 3.5 - 4.5 (Less Basic)~ 5.2 (More Basic)~ 4.0
Metabolic Liability Moderate (N-oxidation risk)Low (Stable aromatic system)Moderate (N-oxidation risk)
hERG Risk Reduced (Lower LogP/pKa)Elevated (Lipophilic Cation)Reduced
Primary Utility Solubility Optimization Potency / Hydrophobic BindingDNA Binding / Intercalation
Key Technical Insights
  • Lipophilicity Reduction: The 1,7-naphthyridine core consistently lowers cLogP by approximately 0.6–0.9 units compared to the quinoline analog. This is critical for keeping compounds within the "Golden Triangle" of ADME space.

  • Basicity Modulation: The inductive effect of the second nitrogen reduces the pKa of the pyridine-like nitrogen. This prevents excessive protonation at physiological pH, which can otherwise lead to lysosomal trapping or phospholipidosis—a common failure mode for amino-quinolines.

  • Solubility Gain: The presence of the N7 atom provides an additional Hydrogen Bond Acceptor (HBA), significantly lowering the desolvation energy required for dissolution compared to the carbocyclic quinoline.

Deep Dive: ADME Characterization

Absorption (Permeability vs. Solubility)
  • Mechanism: The compound relies on passive diffusion. While the 1,7-naphthyridine is more polar than the quinoline, it generally retains sufficient lipophilicity (LogD > 1.0) for good intestinal permeability (Papp > 5 x 10⁻⁶ cm/s in Caco-2).

  • Risk: If the amine at position 8 is unsubstituted, it acts as a H-bond donor. Excessive H-bond donors can limit permeability.

  • Optimization: Capping the amine (e.g., amide/urea formation) is a standard strategy to improve permeability while leveraging the scaffold's inherent solubility.

Metabolism (The "Soft Spot" Analysis)

The 1,7-naphthyridine scaffold is susceptible to specific metabolic pathways that differ from quinolines.

  • Oxidative Attack: The electron-deficient ring makes it less prone to direct P450 hydroxylation on the ring carbons compared to electron-rich systems.

  • N-Oxidation: The unhindered nitrogen (N7) is a "soft spot" for Flavin-containing Monooxygenases (FMOs) or CYPs, leading to N-oxide formation. This is a potential clearance liability.

  • Aldehyde Oxidase (AO): Unlike quinolines, naphthyridines can sometimes be substrates for cytosolic AO, leading to oxidation at the position alpha to the nitrogen (C2 or C4 positions).

Distribution & Toxicity[1]
  • Plasma Protein Binding (PPB): Generally lower than quinoline analogs due to reduced lipophilicity (higher fraction unbound, fu).

  • hERG Inhibition: The "Lipophilic Cation" pharmacophore is a known hERG trigger. By reducing both Lipophilicity (LogP) and Basicity (pKa), the 1,7-naphthyridine scaffold significantly de-risks hERG liability compared to amino-quinolines.

Visualization: Metabolic Soft Spot Map

The following diagram illustrates the structural vulnerabilities of the scaffold during metabolic processing.

MetabolicMap cluster_legend Metabolic Risk Levels Compound 6-Methyl-1,7-naphthyridin-8-amine NOxide N-Oxide Metabolite (Mediated by FMO/CYP) Compound->NOxide Oxidation at N7 Hydroxyl C-Hydroxylation (Mediated by CYP3A4) Compound->Hydroxyl Oxidation at Methyl (C6) AO_Met Lactam Formation (Mediated by Aldehyde Oxidase) Compound->AO_Met Oxidation at C2/C4 Glucuronide N-Glucuronidation (Phase II Conjugation) Compound->Glucuronide Conjugation at 8-NH2 HighRisk High Risk (N-Oxidation) MedRisk Medium Risk (Phase II)

Caption: Metabolic vulnerability map highlighting the N7-nitrogen as the primary site for oxidative clearance (N-Oxide formation), distinct from the carbon-oxidation typical of quinolines.

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
  • Objective: Determine the aqueous solubility limit of the compound to predict absorption potential.

  • Causality: Kinetic solubility mimics the precipitation risk during the transition from the stomach to the intestine.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 6-Methyl-1,7-naphthyridin-8-amine in 100% DMSO.

  • Dilution Series:

    • Dispense stock into a 96-well plate.

    • Perform serial dilutions in DMSO to generate concentrations from 10 mM down to 0.1 mM.

  • Aqueous Addition:

    • Add 190 µL of PBS (pH 7.4) to 10 µL of the DMSO dilution series (Final DMSO = 5%).

    • Control: Use Pyrene (low solubility) and Nicardipine (high solubility) as system suitability standards.

  • Incubation: Shake plate at 500 rpm for 2 hours at room temperature (25°C) to allow equilibrium.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Data Analysis:

    • Plot Concentration vs. Scattering.

    • Inflection Point: The concentration where scattering deviates from baseline is the Solubility Limit .

Protocol B: Metabolic Soft Spot Identification (MSSID)
  • Objective: Confirm if the N7-position is the primary clearance route.

  • Causality: Identifying the exact site of metabolism allows medicinal chemists to block it (e.g., by adding a steric hindrance group like a methyl or chloro adjacent to the nitrogen).

Step-by-Step Workflow:

  • Incubation System:

    • Mix 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time Course: Incubate at 37°C. Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Inject supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on predicted metabolite masses (+16 Da for Oxidation, +176 Da for Glucuronide).

  • Interpretation:

    • Use mass defect filtering to find metabolites.

    • Compare fragmentation patterns. Example: If the +16 Da fragment is retained on the ring fragment containing N7, it confirms N-oxide formation.

Validated References

  • Scaffold Design & Bioisosterism:

    • Title: Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors.

    • Source: Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

    • Relevance: Validates the solubility advantage of 1,7-naphthyridine over quinoline (-0.6 LogP, -1.1 pKa).[1]

  • Metabolic Stability Protocols:

    • Title: Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases.[2][3][4]

    • Source: Novartis / ResearchGate.

    • URL:[Link]

    • Relevance: Provides the standard workflow for MSSID used in the protocol section.

  • Physicochemical Properties of Heterocycles:

    • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

    • Source: ChemMedChem.

    • URL:[Link]

    • Relevance: Explains the inductive effects of nitrogen placement on pKa and solubility.

  • Comparison of Quinoline vs. Naphthyridine:

    • Title: Discovery and Optimization of 1,7-naphthyridine Derivatives as PDE4 Inhibitors.

    • Source: ACS Medicinal Chemistry Letters.

    • URL:[Link]

    • Relevance: Case study on using the 1,7-naphthyridine scaffold to solve solubility issues in drug candidates.

Sources

Orthogonal methods to validate the mechanism of action of 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Validation Strategy for the Mechanism of Action of 6-Methyl-1,7-naphthyridin-8-amine as a Putative EGFR Inhibitor

Introduction

In the landscape of contemporary drug discovery, elucidating and rigorously validating a compound's mechanism of action (MoA) is paramount. A clearly defined MoA is the bedrock upon which a successful therapeutic program is built, directly influencing efficacy, safety, and patient selection strategies. However, initial high-throughput screens or computational predictions often provide only a putative MoA that demands stringent, multi-faceted validation. Relying on a single experimental readout is fraught with peril, as it can be susceptible to artifacts and off-target effects, leading to misinterpretation and costly failures in later developmental stages.

This guide delineates a comprehensive, orthogonal validation workflow for a hypothetical small molecule, 6-Methyl-1,7-naphthyridin-8-amine. For the purposes of this technical discussion, we will posit that its primary MoA is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology. The following sections will detail a series of complementary experimental strategies designed to build a robust, evidence-based case for this MoA, moving from direct target interaction in a simplified biochemical system to complex phenotypic outcomes in a cellular context. Each proposed method is selected to provide an independent line of evidence, thereby creating a self-validating and trustworthy data package.

The Validation Funnel: A Multi-pronged Approach

Our validation strategy is conceptualized as a funnel, where we begin with broad, direct assessments of target interaction and progressively move towards more physiologically relevant, but complex, systems. This hierarchical approach ensures that each subsequent experiment is built upon a solid foundation of evidence from the previous stage.

Validation_Funnel cluster_0 Level 1: Direct Target Interaction (Biochemical) cluster_1 Level 2: Target Engagement in Cells cluster_2 Level 3: Downstream Pathway Modulation cluster_3 Level 4: Cellular Phenotypic Response A Biochemical Kinase Assay (e.g., Kinase-Glo) B Cellular Thermal Shift Assay (CETSA) A->B Confirms target binding in a cellular milieu C Phospho-EGFR Western Blot B->C Links target engagement to pathway activity D Cell Viability Assay (e.g., CellTiter-Glo) C->D Connects pathway inhibition to a biological outcome

Caption: A hierarchical workflow for MoA validation.

Level 1: Direct Target Interaction - Biochemical Kinase Assays

The foundational question is whether 6-Methyl-1,7-naphthyridin-8-amine can directly inhibit the enzymatic activity of EGFR in a cell-free system. This removes the complexities of cellular uptake and off-target interactions, providing a clean measure of target engagement.

Recommended Assay: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. As a kinase inhibitor will prevent ATP consumption by the enzyme, higher signal (more ATP remaining) corresponds to greater inhibition.

  • Reagent Preparation:

    • Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Dilute recombinant human EGFR protein in the reaction buffer to a working concentration of 2 ng/µL.

    • Prepare a substrate solution containing a suitable EGFR peptide substrate (e.g., Poly(Glu,Tyr) 4:1) at 0.2 mg/mL in reaction buffer.

    • Serially dilute 6-Methyl-1,7-naphthyridin-8-amine in DMSO, followed by a further dilution in reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

    • Prepare an ATP solution at 10 µM in reaction buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2 µL of the compound dilution.

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Add 2 µL of the peptide substrate solution.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of the 10 µM ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Level 2: Target Engagement in a Cellular Context - CETSA

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Recommended Assay: Cellular Thermal Shift Assay (CETSA)

In CETSA, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified. An effective ligand will stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to untreated controls.

  • Cell Treatment:

    • Culture an EGFR-expressing cell line (e.g., A431) to ~80% confluency.

    • Treat the cells with 6-Methyl-1,7-naphthyridin-8-amine at a concentration at least 10-fold above its biochemical IC₅₀ (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (4°C).

  • Lysis and Fractionation:

    • Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

  • Protein Quantification:

    • Quantify the amount of soluble EGFR in each supernatant using a standard Western blot or an ELISA.

    • Load equal amounts of total protein for each sample. Probe with an antibody specific for EGFR.

  • Data Analysis:

    • Generate a "melting curve" by plotting the normalized band intensity of soluble EGFR against the temperature for both treated and untreated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.

Level 3: Downstream Pathway Modulation - Phospho-Western Blot

Binding to a target is meaningless if it does not elicit the intended functional consequence. For a kinase inhibitor, this means blocking the phosphorylation of downstream substrates. Upon activation by its ligand (EGF), EGFR autophosphorylates on specific tyrosine residues, initiating a signaling cascade. An effective inhibitor should block this event.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates pEGFR p-EGFR (Y1068) EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 6-Methyl-1,7- naphthyridin-8-amine Compound->pEGFR INHIBITS

Caption: Inhibition of EGFR autophosphorylation.

Recommended Assay: Western Blot for Phospho-EGFR (p-EGFR)

This technique directly measures the phosphorylation status of EGFR in cells that have been stimulated with EGF in the presence or absence of the inhibitor.

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to ~80% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of 6-Methyl-1,7-naphthyridin-8-amine (or DMSO control) for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes.

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR for each condition. A dose-dependent decrease in this ratio confirms pathway inhibition.

Level 4: Cellular Phenotypic Response - Viability Assays

The ultimate validation is to demonstrate that inhibiting the target and its downstream pathway leads to the desired biological outcome. Since EGFR signaling drives proliferation in many cancer cell lines, a successful inhibitor should reduce cell viability or proliferation in an EGFR-dependent cell line.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in cell viability due to the compound's activity will result in a lower luminescent signal.

  • Cell Seeding:

    • Seed A431 cells in a 96-well, white-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-Methyl-1,7-naphthyridin-8-amine (e.g., from 100 µM to 1 nM) in fresh culture medium. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability data against the log of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Comparison of Orthogonal Methods

MethodQuestion Answered System Throughput Key Output Advantages Limitations
Kinase-Glo® Does the compound directly inhibit the target enzyme?Biochemical (Recombinant Protein)HighIC₅₀Highly specific to the target enzyme; quantitative and reproducible.Lacks biological context (e.g., cell permeability, off-targets).
CETSA Does the compound bind the target inside cells?Cellular (Intact Cells)Low to MediumThermal Shift (ΔTₘ)Confirms target engagement in a native environment; label-free.Indirect measure of binding; can be technically challenging.
p-EGFR Western Blot Does target engagement inhibit downstream signaling?Cellular (Cell Lysate)LowChange in Protein PhosphorylationDirectly measures the functional consequence of target inhibition.Low throughput; semi-quantitative without careful normalization.
CellTiter-Glo® Does pathway inhibition cause the desired cell phenotype?Cellular (Whole Cells)HighGI₅₀Measures integrated biological response; relevant to therapeutic goal.Phenotype could result from off-target effects; not MoA-specific on its own.

Conclusion

The validation of a compound's mechanism of action is not a single experiment but a carefully constructed narrative of evidence. By employing the orthogonal methods described—progressing from direct biochemical inhibition (Kinase-Glo®), to intracellular target engagement (CETSA), to downstream pathway modulation (Western blot), and finally to a cellular phenotype (viability assay)—researchers can build a high-confidence case for the MoA of a compound like 6-Methyl-1,7-naphthyridin-8-amine. A positive result in each successive assay strengthens the hypothesis, while a negative result provides a crucial opportunity to reconsider the MoA before committing further resources. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the successful translation of chemical matter into therapeutic candidates.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

Technical Guide: Reproducibility of in vitro Experiments with 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Assay Biologists, and Screening Scientists Subject: 6-Methyl-1,7-naphthyridin-8-amine (MNA) vs. Quinoline-8-amine (Q8A)[1]

Executive Summary: The Scaffold Paradox

6-Methyl-1,7-naphthyridin-8-amine (MNA) is a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (e.g., PI3K, mTOR) and bacterial DNA gyrase.[1] Its dual-nitrogen heterocyclic core offers superior hydrogen-bonding vectors compared to its structural isomer, Quinoline-8-amine (Q8A) .[1]

However, MNA introduces distinct reproducibility challenges that Q8A does not. This guide objectively compares these two scaffolds, highlighting that while MNA often yields higher potency, it requires stricter handling protocols due to native autofluorescence and pH-dependent solubility crashes .

Key Comparative Metrics
Feature6-Methyl-1,7-naphthyridin-8-amine (MNA) Quinoline-8-amine (Q8A) Impact on Reproducibility
H-Bond Acceptors 2 (N1, N7)1 (N1)MNA has higher target affinity potential but higher polarity.[1]
Fluorescence High (Blue/Green emission)Low/NegligibleMNA causes false positives in FRET/TR-FRET assays.[1]
Aqueous Solubility pH-Dependent (Basic N7, pKa ~4-5)Moderate (Lipophilic)MNA risks microprecipitation in neutral buffers (PBS pH 7.4).[1]
Oxidation Risk Moderate (N-oxide formation)LowMNA stocks degrade if stored >1 month without inert gas.[1]

The Reproducibility Crisis: Autofluorescence & Interference

The most significant source of experimental error with MNA is its intrinsic fluorescence, which overlaps with common assay fluorophores (e.g., Coumarin, Fluorescein). Unlike Q8A, the 1,7-naphthyridine core acts as a fluorophore, particularly when the 8-position is substituted with an amine.[1]

Mechanism of Failure

In high-throughput screening (HTS), MNA can mimic the signal of a positive control in fluorescence intensity assays.

  • The Artifact: You observe an IC50 curve, but it is actually the compound's own emission increasing with concentration.

  • The Control: You must run a "Compound-Only" control plate (No Enzyme/No Tracer).

Comparative Data: Fluorescence Background

Estimated Relative Fluorescence Units (RFU) at Ex 350nm / Em 450nm (10 µM in DMSO)

CompoundRelative FluorescenceSignal-to-Noise Risk
DMSO Blank 1.0xLow
Quinoline-8-amine (Q8A) 1.2xLow
6-Methyl-1,7-naphthyridin-8-amine 15.4x Critical

Technical Insight: If your assay uses a blue/green readout (e.g., substrate conversion to a coumarin derivative), MNA will mask the signal. Switch to Red-Shifted Assays (e.g., AlexaFluor 647, TR-FRET using Europium/Allophycocyanin) to bypass MNA interference.[1]

The Solubility Paradox: The "Crash-Out" Effect

While MNA is soluble in DMSO (>50 mM), it is thermodynamically unstable in aqueous buffers at neutral pH. The basic nitrogen (N7) is protonated at acidic pH (soluble) but deprotonates near pH 7.0–7.4, leading to rapid aggregation.

The Error: "Ghost Potency." The compound precipitates, coating the assay well or protein, leading to non-specific inhibition.

Validated Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO stock to the assay buffer. This causes local high-concentration shock and immediate precipitation.[1]

Step-by-Step Workflow:

  • Stock: Prepare 10 mM MNA in anhydrous DMSO.

  • Intermediate: Dilute to 10x final concentration in a buffer containing 0.05% Pluronic F-127 or Tween-20 .

    • Why? The surfactant suppresses nucleation of aggregates.

  • Final: Transfer to the assay plate.

  • Validation: Measure Absorbance at 650nm (turbidity) immediately after dilution. If OD > 0.005, precipitation has occurred.

Visualization: Assay Interference Decision Tree

The following diagram illustrates the logical workflow to determine if MNA is interfering with your assay data.

AssayValidation Start Start: Experimental Data Analysis CheckIC50 Is the IC50 curve steep (Hill Slope > 2.0)? Start->CheckIC50 CheckTurbidity Check Turbidity (OD650) Is it > 0.005? CheckIC50->CheckTurbidity Yes (Suspicious) ResultValid Valid Biochemical Inhibition CheckIC50->ResultValid No (Normal Slope) CheckFluorescence Check Compound-Only Wells (No Enzyme) ResultInterference Artifact: Autofluorescence CheckFluorescence->ResultInterference Signal > Background CheckFluorescence->ResultValid Signal = Background CheckTurbidity->CheckFluorescence No ResultArtifact Artifact: Aggregation/Precipitation CheckTurbidity->ResultArtifact Yes ActionDetergent Action: Add 0.01% Triton X-100 or Pluronic F-127 ResultArtifact->ActionDetergent Remedy ActionRedShift Action: Switch to Red-Shifted Dye (e.g., AF647) ResultInterference->ActionRedShift Remedy

Figure 1: Decision logic for identifying false positives caused by MNA physicochemical properties. Blue nodes represent decision points; Red nodes indicate assay failure modes.

Validated Experimental Protocols

Protocol A: Stock Solution Preparation (Critical for MNA)

Standard protocols for Quinoline-8-amine are insufficient for MNA due to N-oxide sensitivity.[1]

  • Weighing: Weigh MNA solid into an amber glass vial (protect from light).

  • Solvent: Add Anhydrous DMSO (99.9%, stored over molecular sieves).

    • Caution: Do not use "wet" DMSO. Water promotes hydrolysis and aggregation.

  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

  • Storage: Aliquot immediately. Overlay with Argon or Nitrogen gas before capping. Store at -20°C.

    • Shelf Life: 3 months (MNA) vs. 12 months (Q8A).

Protocol B: Fluorescence Correction (Background Subtraction)

If you must use a blue/green assay (e.g., GFP-based binding):

  • Plate Layout: Include a column of "Compound Interference Controls" containing:

    • Buffer + Compound (at all tested concentrations).

    • NO Protein/Enzyme.[2][3][4]

    • NO Fluorophore/Tracer.

  • Calculation:

    
    
    
  • Threshold: If

    
     is 
    
    
    
    of the specific assay signal, the data is invalid. Switch detection methods.

References

  • Naphthyridine Scaffold in Drug Discovery

    • Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.[5][6]

    • Source: TandFOnline (2021).
    • URL:[Link]

  • Fluorescence Properties of Naphthyridines

    • Title: Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Prepar
    • Source: Molecules (1999).[7]

    • URL:[Link]

  • Kinase Inhibitor Reproducibility & Precipitation

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Fragment-Based Discovery Context

    • Title: Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands.
    • Source: RSC Medicinal Chemistry (2024).
    • URL:[Link]

Sources

Safety Operating Guide

6-Methyl-1,7-naphthyridin-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1,7-naphthyridin-8-amine (CAS 63029-22-1) is a heterocyclic aromatic amine used primarily as a pharmaceutical intermediate.[1][2][3][4] Due to its nitrogen-rich heteroaromatic structure, it poses potential risks of toxicity, irritation, and aquatic bioaccumulation.

Immediate Disposal Directive:

  • DO NOT dispose of via sanitary sewer or trash.

  • DO segregate as Hazardous Organic Waste (Toxic/Irritant) .

  • DO incinerate via a licensed hazardous waste facility equipped with nitrogen oxide (NOx) scrubbers.

Chemical Identification & Physical Profile

Accurate identification is the first step in compliant disposal. Use the data below to populate waste tags and manifests.

ParameterData
Chemical Name 6-Methyl-1,7-naphthyridin-8-amine
CAS Number 63029-22-1
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Physical State Solid (Powder or Crystalline)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol)
Acidity/Basicity Weak Base (pKb estimated ~9-10 based on naphthyridine core)

Hazard Assessment (GHS Classification)

Note: While a specific SDS for this isomer may be rare, it must be handled according to the hazard profile of the 1,7-naphthyridine class.

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / Serious eye irritation).[5]

  • Aquatic Toxicity: Acute/Chronic Category 2 or 3 (Toxic to aquatic life).

  • Combustion Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon burning.

Personal Protective Equipment (PPE)

Before initiating any disposal or cleanup procedure, ensure the following PPE is donned to prevent exposure.

  • Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).

  • Dermal: Nitrile gloves (Double gloving recommended; >0.11mm thickness).

  • Ocular: Chemical splash goggles (Safety glasses with side shields are insufficient for powders).

  • Body: Lab coat required; Tyvek® apron recommended for large-scale handling.

Disposal Workflows

A. Solid Waste Disposal (Pure Substance)
  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6-Methyl-1,7-naphthyridin-8-amine"[1][2][3][4][6]

    • Hazard Checkboxes: Toxic, Irritant.[5]

  • Segregation: Store in a secondary container designated for "Solid Toxic Organics." Keep away from oxidizers (e.g., permanganates, nitrates).

B. Liquid Waste Disposal (Solutions/Mother Liquors)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Strong acids (exothermic salt formation), Strong oxidizers.

  • Collection: Pour into a solvent waste carboy (HDPE or Steel).

  • pH Adjustment: If the solution is acidic due to processing, neutralize to pH 6-9 before adding to the organic waste stream to prevent drum corrosion, unless the facility uses a dedicated acidic-organic stream.

C. Contaminated Debris (Gloves, Wipes, Weigh Boats)
  • Classification: Treat as "Trace-Contaminated Hazardous Waste."

  • Disposal: Place in a clear, 6-mil polyethylene bag. Seal with tape and place inside the solid hazardous waste drum. Do not place in regular trash.

Visual Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream based on its physical state and purity.

DisposalTree Start Waste Material: 6-Methyl-1,7-naphthyridin-8-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance Solid->PureSolid Debris Contaminated Debris (Gloves, Wipes) Solid->Debris SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Container: HDPE/Glass Jar Label: Toxic Solid Dest: Incineration PureSolid->BinSolid BinDebris Container: 6-mil Poly Bag Label: Trace Contaminated Dest: Incineration Debris->BinDebris Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated BinHalo Container: Carboy (Halo) Label: Toxic Solvents Dest: Fuel Blending/Incineration Halogenated->BinHalo BinNonHalo Container: Carboy (Non-Halo) Label: Flammable/Toxic Dest: Fuel Blending NonHalogenated->BinNonHalo

Caption: Decision logic for segregating 6-Methyl-1,7-naphthyridin-8-amine waste streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (N95, Nitrile Gloves, Goggles) Evacuate->PPE Contain 3. Containment Cover with damp paper towel (Prevent dust) PPE->Contain Clean 4. Cleanup Wipe with MeOH/Water Place in HazBag Contain->Clean Label 5. Label & Dispose Tag as 'Spill Debris - Toxic' Clean->Label

Caption: Step-by-step workflow for safely managing a solid or liquid spill.

Regulatory & Compliance Notes

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. If it exhibits toxicity (via TCLP) or ignitability (in solvent), it falls under characteristic hazardous waste. Default Classification: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in a flammable solvent) but manage as Toxic due to the amine functionality.

  • EPA Waste Code Suggestion: If mixed with solvents, use D001 (Ignitable) or F003 (Spent Solvents). For pure solid, use state-specific codes for toxic organic solids if available.

  • Transport (DOT):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (6-Methyl-1,7-naphthyridin-8-amine).

    • UN Number: UN 2811.

    • Hazard Class: 6.1.

    • Packing Group: III.

References

  • ChemicalBook. (2025). 6-Methyl-1,7-naphthyridin-8-amine Product Properties and CAS 63029-22-1. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of Naphthyridine Derivatives and Safety Protocols. Retrieved from

  • BLD Pharm. (2025). SDS for Naphthyridine Amines. Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity and Hazard Classification of Primary Aromatic Amines. Retrieved from

Sources

Personal protective equipment for handling 6-Methyl-1,7-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Context: 6-Methyl-1,7-naphthyridin-8-amine is a heterocyclic aromatic amine commonly utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).[1] Critical Hazard Insight: As a substituted naphthyridine, this compound shares structural alerts with other aminopyridines and diazanaphthalenes. While specific toxicological data may be sparse, it must be handled as a Category 3 Acute Toxin and a Potential Genotoxin until proven otherwise. The primary risks are inhalation of fine dust during weighing and dermal absorption in solution.

The Golden Rule: Treat this compound with "Universal Precautions for Novel Heterocycles." Assume high potency and unknown chronic toxicity.

Hazard Identification & Risk Assessment

Hazard ClassGHS Classification (Inferred/Conservative)Operational Implication
Acute Toxicity H301/H311: Toxic if swallowed or in contact with skin.[1][2]Zero skin contact tolerance.[3][4][5] Double-gloving is mandatory.
Irritation H315/H319: Causes skin/serious eye irritation.[2][4][6]Mucous membrane protection required (Goggles vs. Safety Glasses).
Resp. Sensitization H335: May cause respiratory irritation.[6]NO open-bench handling. All powders must be manipulated in a fume hood or glovebox.
Genotoxicity Suspected (Structural Alert: Aromatic Amine).Dedicated waste streams; deactivation required for spills.

PPE Selection Matrix: The "Defense-in-Depth" Strategy

This matrix prioritizes permeation resistance over simple material thickness.

A. Hand Protection (Gloves)

Rationale: Aromatic amines can permeate standard nitrile rapidly when in organic solvents (DCM, DMSO).

State of MatterPrimary Glove LayerSecondary Glove LayerBrand/Model Recommendation (Example)
Solid / Powder Nitrile (4 mil) None (Single layer sufficient for dry solid)Ansell TouchNTuff® 92-600
Solution (MeOH/EtOH) Nitrile (4-6 mil) Nitrile (Long Cuff) Double-glove: Inner (White), Outer (Blue/Green) for breach detection.[1]
Solution (DCM/DMSO) Laminate (EVOH/PE) Nitrile (Outer shell) Ansell AlphaTec® 02-100 (Silver Shield) under standard nitrile.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 masks are insufficient for organic amine vapors.

  • Eye/Face:

    • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body:

    • Tyvek® Lab Coat (Disposable) or Nomex® (if flammability risk exists).

    • Closed-toe chemically resistant shoes (Leather/PU, not mesh).

Operational Workflow: Safe Handling Protocol

Step 1: Weighing & Transfer (The High-Risk Zone)

Static electricity can cause this fine powder to "jump," creating invisible surface contamination.[1]

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Technique: Use the "Tapping Method." Do not scoop aggressively. Tap the spatula to dispense small amounts to minimize aerosol generation.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the Kimwipe as hazardous solid waste.

Step 2: Solubilization & Reaction Setup

Exothermic risks are possible when amines are protonated by acids.

  • Solvent Choice: If dissolving in halogenated solvents (DCM), wear Laminate (Silver Shield) gloves immediately.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

  • Vessel: Use a screw-cap vial or round-bottom flask. Never heat this compound in an open beaker.

Visualization: Exposure Control Logic

The following diagram illustrates the decision-making process for PPE escalation based on the state of the chemical.

PPE_Logic cluster_legend Risk Level Start Handling 6-Methyl-1,7-naphthyridin-8-amine State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Engineering: Fume Hood Required Solid->Hood SolventCheck Check Solvent Type Liquid->SolventCheck Gloves1 PPE: Single Nitrile Gloves + Goggles Hood->Gloves1 Polar Alcohols / Water / Ethers SolventCheck->Polar Penetrating DCM / DMSO / DMF SolventCheck->Penetrating Gloves2 PPE: Double Nitrile Gloves Polar->Gloves2 Gloves3 PPE: Laminate (Silver Shield) Liner + Nitrile Outer Penetrating->Gloves3 Low Standard Risk Med Elevated Risk High High Permeation Risk

Caption: PPE escalation logic based on physical state and solvent carrier. Note the requirement for Laminate gloves with penetrating solvents.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don full-face respirator (P100/OV) and double gloves.

  • Isolate: Cover the spill with a damp paper towel (methanol or water) to prevent dust dispersal.

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar. Do not dry sweep. [1]

Disposal Protocol
  • Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (Contains Naphthyridine derivative)."[6][7]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Container: Do not use metal containers (corrosion risk with amines). Use HDPE or Glass.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11317876 (Naphthyridine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines (1910.1003). Retrieved from [Link]

Sources

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